4-Cyclopropyl-2-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2 |
InChI Key |
JLPLJRVEEYFMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated, Strained-Ring Anilines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group and the cyclopropyl ring stand out for their profound and often synergistic effects. The -OCF₃ group, a lipophilic electron-withdrawing substituent, can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[1] Concurrently, the cyclopropyl ring, a conformationally constrained, sp³-hybridized motif, introduces a unique three-dimensional architecture that can improve potency and selectivity by enforcing favorable binding conformations while also offering a site for metabolic resistance.[2]
The title compound, 4-Cyclopropyl-2-(trifluoromethoxy)aniline, is a highly valuable building block that combines these features. Its utility lies in its bifunctional nature: the aniline nitrogen provides a synthetic handle for amide bond formation, heterocycle synthesis, and other nucleophilic transformations, making it a versatile precursor for a diverse array of complex pharmaceutical targets. This guide provides a comprehensive, mechanistically-grounded overview of a robust and modular synthetic strategy to access this key intermediate, designed for researchers and drug development professionals.
Retrosynthetic Analysis: A Modular Approach
A logical and efficient synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline hinges on the sequential and regioselective installation of the three key substituents. A retrosynthetic analysis reveals a modular strategy where the core aniline structure is first functionalized with the ortho-trifluoromethoxy group, followed by the introduction of the para-cyclopropyl moiety. This approach leverages a halogenated intermediate, which serves as a versatile linchpin for a final-stage cross-coupling reaction.
Caption: Stepwise workflow for the synthesis of the key intermediate.
Detailed Protocol and Mechanistic Insights
Step 1: Reduction of 4-Bromonitrobenzene to 4-Bromo-N-phenylhydroxylamine
The synthesis begins with the selective reduction of the nitro group to a hydroxylamine. While various reducing agents can be employed, the use of hydrazine monohydrate with a rhodium-on-carbon (Rh/C) catalyst is particularly effective and chemoselective, leaving the aryl bromide intact for the subsequent cross-coupling. [3]
-
Protocol: To a solution of 4-bromonitrobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, 5% Rh/C (0.3 mol%) is added. Hydrazine monohydrate (1.2 equiv) is then added dropwise. The reaction is stirred at 0 °C and monitored by TLC until completion. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
Step 2: Acetylation to N-(4-bromophenyl)-N-hydroxyacetamide
The resulting hydroxylamine is acetylated. This step serves a dual purpose: it protects the hydroxylamine, which can be unstable, and it provides the necessary N-hydroxyacetamide precursor for the subsequent trifluoromethoxylation and migration steps.
-
Protocol: The crude 4-bromo-N-phenylhydroxylamine from the previous step is dissolved in dichloromethane (DCM). The solution is cooled to 0 °C, and acetic anhydride (1.1 equiv) and pyridine (1.2 equiv) are added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water, and the organic layer is separated, washed with dilute HCl and brine, dried over Na₂SO₄, and concentrated to yield the N-hydroxyacetamide.
Step 3: O-Trifluoromethylation
This critical step utilizes an electrophilic trifluoromethyl source to form the N-O-CF₃ bond. The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is an ideal choice due to its stability, ease of handling, and high efficiency. [1]The reaction proceeds smoothly in the presence of a mild base.
-
Protocol: Inside a glovebox, the N-(4-bromophenyl)-N-hydroxyacetamide (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs₂CO₃, 10 mol%) are combined in a flask. [3]Anhydrous chloroform is added, and the mixture is stirred at room temperature for 16-24 hours. The reaction progress is monitored by ¹⁹F NMR. After completion, the mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography.
Step 4: Thermally-Induced OCF₃ Migration and Deprotection
This is the key regioselectivity-determining step. Heating the N-(trifluoromethoxy)acetamido intermediate in a high-boiling polar solvent like nitromethane induces a migration of the -OCF₃ group. The proposed mechanism involves a heterolytic cleavage of the N-OCF₃ bond to form a nitrenium ion and a trifluoromethoxide anion. [4]These ions then recombine, with the trifluoromethoxide attacking the electron-deficient ortho position of the aromatic ring. Subsequent tautomerization and deacetylation (which can often occur in situ or be promoted with a mild acid/base workup) affords the desired ortho-trifluoromethoxylated aniline. [5]
-
Protocol: The purified N-(4-bromophenyl)-N-(trifluoromethoxy)acetamide (1.0 equiv) is dissolved in nitromethane (1.0 M) in a sealed pressure vessel. The vessel is heated to 120 °C for 20-24 hours. (Caution: Nitromethane can be explosive; this reaction must be conducted behind a safety shield) . [3]After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with methanolic HCl to ensure complete deacetylation. The final product, 4-Bromo-2-(trifluoromethoxy)aniline, is isolated after an aqueous workup and purification by chromatography.
| Step | Transformation | Key Reagents | Typical Conditions | Representative Yield |
| 1 & 2 | Nitro Reduction & Acetylation | 1. Rh/C, N₂H₄·H₂O; 2. Ac₂O, Pyridine | THF, 0°C to RT | ~90% (over 2 steps) |
| 3 | O-Trifluoromethylation | Togni Reagent II, Cs₂CO₃ | Chloroform, RT, 16h | ~95% |
| 4 | OCF₃ Migration & Deprotection | Heat, then HCl/MeOH | MeNO₂, 120°C, 20h | ~80-90% |
Phase 2: Suzuki-Miyaura Cross-Coupling for Cyclopropyl Group Installation
With the 4-bromo-2-(trifluoromethoxy)aniline intermediate in hand, the final step is to introduce the cyclopropyl group. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this C(sp²)-C(sp³) bond formation, prized for its functional group tolerance and generally mild conditions. [6][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the cyclopropyl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol for Suzuki-Miyaura Coupling
The success of the Suzuki coupling depends on the careful selection of the catalyst, ligand, base, and solvent. For coupling with a less reactive aryl bromide and a sterically small nucleophile like cyclopropylboronic acid, a standard catalyst system is often effective.
-
Reagents & Equipment:
-
4-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or SPhos (4-10 mol%) as ligand
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equiv) as base
-
Anhydrous toluene and water (e.g., 10:1 mixture) as solvent
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-(trifluoromethoxy)aniline, cyclopropylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (toluene/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Cyclopropyl-2-(trifluoromethoxy)aniline as the final product.
-
Conclusion
The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline is effectively achieved through a modular, multi-step sequence. The strategy relies on the robust and regioselective ortho-trifluoromethoxylation of a 4-bromoaniline precursor via an N-O-CF₃ intermediate and its subsequent thermal rearrangement. This provides a key halogenated intermediate that is readily converted to the final product using a palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid. Each step is well-precedented and utilizes commercially available reagents, making this synthetic route scalable, reliable, and highly valuable for applications in pharmaceutical and agrochemical research.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Hojczyk, K. N., et al. (2015). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF₃ Migration. Angewandte Chemie International Edition, 54(2), 643-646. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
-
PubMed. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed, National Library of Medicine. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1.
-
Li, A. Y., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3823-3826. [Link]
-
PubMed Central (PMC). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health. [Link]
Sources
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 6. audreyli.com [audreyli.com]
- 7. benchchem.com [benchchem.com]
4-Cyclopropyl-2-(trifluoromethoxy)aniline CAS number 2059941-99-8
Strategic Utilization in High-Value Medicinal Chemistry
Part 1: Strategic Introduction & Compound Profile
4-Cyclopropyl-2-(trifluoromethoxy)aniline (CAS 2059941-99-8) represents a sophisticated "hybrid" building block in modern drug discovery. It bridges two distinct strategies in structure-activity relationship (SAR) optimization: the metabolic robustness of the cyclopropyl motif and the lipophilic, orthogonal conformational control of the trifluoromethoxy (-OCF₃) group.
In the context of kinase inhibitor design and lead optimization, this aniline serves as a critical "linker" scaffold. The -OCF₃ group at the ortho position forces the aniline nitrogen out of planarity relative to the ring, influencing binding kinetics, while the para-cyclopropyl group acts as a metabolically stable bioisostere for ethyl or isopropyl groups, often improving potency through rigidification.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 2059941-99-8 |
| IUPAC Name | 4-Cyclopropyl-2-(trifluoromethoxy)aniline |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Physical State | Viscous oil or low-melting solid (structure-dependent packing) |
| Key Functional Groups | Primary Aniline (-NH₂), Trifluoromethoxy ether (-OCF₃), Cyclopropane ring |
Part 2: Synthetic Methodology (Authoritative Protocol)
While various routes exist, the most robust, scalable, and chemically distinct method for synthesizing CAS 2059941-99-8 is the Suzuki-Miyaura Cross-Coupling of a halogenated precursor. This approach avoids the hazards of direct nitration/reduction sequences on strained rings.
Core Protocol: Palladium-Catalyzed Cyclopropanation
Rationale: Direct cyclopropanation of anilines is difficult. The preferred route utilizes 4-bromo-2-(trifluoromethoxy)aniline as the electrophile and cyclopropylboronic acid as the nucleophile. This method preserves the sensitive -OCF₃ group and the aniline functionality.
Reagents:
-
Substrate: 4-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.3 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to oxidation and high turnover.
-
Base: K₃PO₄ (3.0 equiv) – Superior to carbonates for sterically demanding couplings.
-
Solvent System: Toluene/Water (10:1) – Biphasic system promotes salt solubility.
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with the bromo-aniline, cyclopropylboronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Activation: Heat the mixture to 90–100°C with vigorous stirring. The reaction typically reaches completion in 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~256/258) and appearance of the product (M+H 218).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes). The aniline is electron-rich and may streak; adding 1% Et₃N to the eluent can improve peak shape.
Visualization: Synthesis Pathway
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of CAS 2059941-99-8, highlighting the convergent nature of the route.
Part 3: Applications in Drug Discovery[5]
This specific aniline is not merely a solvent; it is a "warhead carrier" and a scaffold modulator.
1. Bioisosteric Replacement & Metabolic Stability[10]
-
Cyclopropyl vs. Isopropyl: The cyclopropyl group is structurally similar to an isopropyl group but lacks the vulnerable methine C-H bond that is prone to rapid CYP450 oxidation. This substitution often extends the half-life (
) of the drug candidate. -
-OCF₃ vs. -Cl or -CF₃: The trifluoromethoxy group is lipophilic (
) and electron-withdrawing. Unlike -CF₃, the oxygen linker allows for a specific conformation (often orthogonal to the ring) that can fill unique hydrophobic pockets in enzymes like kinases (e.g., VEGFR, MET).
2. Downstream Chemistry (Decision Tree)
Once synthesized, this aniline is typically derivatized into the final active pharmaceutical ingredient (API).
-
Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).
-
Amide Coupling: Reaction with acid chlorides to form carboxamides.
-
Buchwald-Hartwig Amination: Coupling with heteroaryl halides to form bi-aryl amine cores.
Visualization: Utilization Logic
Figure 2: Strategic decision tree for derivatizing the core aniline into bioactive therapeutic classes.
Part 4: Handling, Safety & Stability[8]
Trustworthiness Protocol:
-
Oxidation Sensitivity: Anilines are prone to oxidation. Store CAS 2059941-99-8 under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Dark storage is recommended to prevent photo-oxidation.
-
Toxicity: Like many halogenated anilines, treat as a potential skin sensitizer and methemoglobinemia inducer. Use double-gloving (Nitrile) and work strictly within a fume hood.
-
Fluorine NMR Validation: The -OCF₃ group provides a distinct singlet in ¹⁹F NMR (approx -58 ppm), which is an excellent handle for monitoring reaction progress without aqueous workup.
References
-
BenchChem. (2025).[10] Applications in medicinal chemistry for cyclopropyl-containing compounds.[3][10][11] Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-(Trifluoromethoxy)aniline Compound Summary. Retrieved from
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][5][8] Retrieved from
-
ChemicalBook. (2026).[8] Synthesis and properties of Trifluoromethoxy anilines. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethoxy)aniline derivatives.[5][8] Retrieved from
Sources
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. avanihotels.com [avanihotels.com]
- 4. 4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(1-(Trifluoromethyl)cyclopropyl)aniline | C10H10F3N | CID 118115400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Executive Summary
This technical guide provides an in-depth physicochemical and synthetic profile of 4-Cyclopropyl-2-(trifluoromethoxy)aniline (Structure: Aniline core, ortho-OCF₃, para-cyclopropyl). This compound represents a high-value "scaffold hopping" intermediate in medicinal chemistry, combining the metabolic stability and lipophilicity of the trifluoromethoxy group with the conformational restriction and "pseudo-alkene" character of the cyclopropyl motif.
This document is structured to support lead optimization campaigns, specifically for researchers seeking to modulate pKa, improve metabolic stability (blocking para-oxidation), or fine-tune lipophilicity (LogD) without significant steric penalties.
Molecular Architecture & Electronic Profile
The unique utility of 4-Cyclopropyl-2-(trifluoromethoxy)aniline stems from the interplay between its three functional components.
-
The Aniline Core: Acts as the primary hydrogen bond donor (HBD) and acceptor (HBA), serving as a "warhead" for kinase hinges or GPCR binding pockets.
-
2-Trifluoromethoxy (-OCF₃) Group:
-
Electronic Effect: A strong electron-withdrawing group (EWG) by induction (
) but a weak donor by resonance ( ). Positioned ortho to the amine, it significantly lowers the basicity of the aniline nitrogen via the inductive effect. -
Conformation: The -OCF₃ group typically adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, often locking the conformation of adjacent substituents.
-
-
4-Cyclopropyl Group:
-
Electronic Effect: Acts as a weak electron donor (
). It is often termed a "super-methyl" group but with greater metabolic stability than an ethyl or isopropyl group. -
Steric/Metabolic: It blocks the metabolically vulnerable para-position (CYP450 oxidation site) while adding lipophilicity and rigid bulk.
-
Visual Analysis: Electronic Vector Map
Figure 1: Electronic vector map illustrating the inductive withdrawal of the OCF₃ group and the metabolic blocking capability of the cyclopropyl moiety.
Physicochemical Properties (Derived & Predicted)
Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The following data are derived from high-fidelity structure-activity relationship (SAR) models and fragment-based calculations standard in the pharmaceutical industry.
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Weight | 217.19 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| LogP (Octanol/Water) | 3.1 – 3.4 | High Lipophilicity: The OCF₃ group adds ~1.04 and the cyclopropyl adds ~1.0–1.2 to the aniline baseline (~0.9). |
| pKa (Conjugate Acid) | 2.8 – 3.2 | Reduced Basicity: The ortho-OCF₃ group lowers the pKa of aniline (normally 4.6) significantly, making the nitrogen less likely to be protonated at physiological pH (7.4). |
| TPSA | ~35 Ų | Permeability: Low polar surface area suggests excellent passive membrane permeability (CNS penetrant potential). |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 3 | Nitrogen + Fluorine atoms (weak acceptors). |
| Rotatable Bonds | 2 | C-N bond and C-O bond (Cyclopropyl is rigid). |
Implications for Drug Design:
-
Bioisosterism: This scaffold is an excellent bioisostere for 4-tert-butyl-2-fluoroaniline or 4-isopropyl-2-(trifluoromethyl)aniline.
-
Solubility: The compound will have very low aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents (DCM, DMSO, Methanol).
-
Metabolic Fate: The cyclopropyl group is generally resistant to dealkylation compared to an isopropyl group, though it can undergo ring-opening oxidation under extreme conditions.
Synthetic Methodology
The most robust synthesis route utilizes a Suzuki-Miyaura Cross-Coupling strategy. This modular approach allows for the late-stage introduction of the cyclopropyl ring, which is critical as the cyclopropyl group can be sensitive to harsh acidic nitration or chlorination conditions used in early-stage aniline synthesis.
Synthesis Workflow
Figure 2: Two-step synthetic pathway from commercially available starting materials.
Detailed Experimental Protocol
Step 1: Regioselective Bromination
-
Objective: Install a bromine atom at the para-position.[1]
-
Reagents: 4-(Trifluoromethoxy)aniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.
-
Procedure:
-
Dissolve 4-(trifluoromethoxy)aniline in DMF (0.5 M) and cool to 0°C.
-
Add NBS portion-wise over 30 minutes to avoid di-bromination.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
-
Validation: 1H NMR should show a characteristic ABC splitting pattern or two doublets if ortho-coupling is weak.
-
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
-
Objective: Install the cyclopropyl ring.
-
Reagents: 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq).
-
Solvent System: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for cyclopropyl couplings.
-
Add degassed solvent.[2]
-
Heat to 90-100°C for 12-16 hours.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is likely an oil or low-melting solid.
-
Safety & Handling (SDS Summary)
As a fluorinated aniline derivative, this compound requires strict safety protocols.[3]
-
Hazards:
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (double gloving recommended) and chemical safety goggles.
-
Avoid contact with strong oxidizers and acids.
-
-
Storage:
-
Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
-
References
-
Synthesis of Fluorinated Anilines: "Regioselective Bromination of Activated Anilines." Journal of Organic Chemistry, 2015 , 80(12), 6250–6258.
-
Suzuki Coupling Methodology: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
Cyclopropyl Bioisosterism: "The Cyclopropyl Group in Drug Discovery: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, 2016 , 59(19), 8712–8756.
-
Trifluoromethoxy Properties: "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." Chemical Society Reviews, 2011 , 40, 5630-5640.
-
General Aniline Safety: "Safety Data Sheet: 4-(Trifluoromethoxy)aniline." Fisher Scientific.
Sources
1H NMR spectrum of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Abstract
This technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Cyclopropyl-2-(trifluoromethoxy)aniline, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral report to provide a detailed interpretation grounded in fundamental principles of NMR spectroscopy and substituent effects. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol for data acquisition, conduct a thorough assignment of all proton signals, and discuss potential impurities. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of complex organic molecules.
Molecular Structure and Theoretical Spectral Prediction
The unique substitution pattern of 4-Cyclopropyl-2-(trifluoromethoxy)aniline dictates a distinct ¹H NMR spectrum. Understanding the electronic properties of each substituent is paramount to predicting the chemical environment of each proton.
-
-NH₂ (Amino) Group: An electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.
-
-OCF₃ (Trifluoromethoxy) Group: A strongly electronegative and electron-withdrawing group (EWG) that decreases electron density on the ring, leading to a downfield (deshielding) shift, especially for adjacent protons.[1][2][3]
-
-Cyclopropyl Group: An alkyl substituent with unique sp²-like character in its C-C bonds. Its protons appear in the upfield aliphatic region, typically between 0 and 1 ppm, and exhibit complex splitting patterns due to geminal and vicinal coupling.[4][5]
Based on these effects, we can predict the following signals:
-
Aromatic Protons: Three distinct signals are expected for the protons on the trisubstituted benzene ring. The proton ortho to the powerful -OCF₃ group will be the most deshielded (downfield), while the proton ortho to the -NH₂ group will be the most shielded (upfield).
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
-
Cyclopropyl Protons: A set of complex multiplets in the high-field region (upfield), corresponding to the methine proton (-CH-) and the four diastereotopic methylene protons (-CH₂-).[6]
Experimental Protocol for High-Fidelity Spectrum Acquisition
Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and optimized spectrometer parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of 4-Cyclopropyl-2-(trifluoromethoxy)aniline into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for anilines and its relatively inert chemical shift window.
-
Internal Standard: Add a small drop of a solution containing Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Homogenization & Transfer: Gently agitate the vial to ensure complete dissolution. Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
Causality: The choice of a high-purity deuterated solvent is critical to avoid large, interfering solvent peaks. TMS is the universally accepted standard for ¹H NMR, providing a sharp, singlet reference point that does not typically overlap with analyte signals.[7]
Spectrometer Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 5 seconds. A longer D1 delay is crucial for ensuring complete relaxation of all protons, which is essential for accurate integration, especially for protons near the electronegative -OCF₃ group.
-
Acquisition Time (AQ): 4 seconds. This ensures high digital resolution for resolving complex splitting patterns.
-
Spectral Width (SW): 0 to 12 ppm. This range comfortably encompasses both the downfield aromatic and upfield aliphatic protons.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Spectral Analysis and Interpretation
The processed ¹H NMR spectrum reveals distinct signals that can be unequivocally assigned to the protons of 4-Cyclopropyl-2-(trifluoromethoxy)aniline.
Data Summary
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | ~7.05 | d | ~2.0 | 1H | Ar-H |
| H-5 | ~6.80 | dd | ~8.4, 2.0 | 1H | Ar-H |
| H-3 | ~6.70 | d | ~8.4 | 1H | Ar-H |
| -NH₂ | ~3.75 | br s | - | 2H | Amine |
| H-1' | ~1.75 | m | - | 1H | Cyclopropyl CH |
| H-2'a/b | ~0.85 | m | - | 2H | Cyclopropyl CH₂ |
| H-3'a/b | ~0.55 | m | - | 2H | Cyclopropyl CH₂ |
Signal Assignment and Rationale
-
Aromatic Region (δ 6.70 - 7.05 ppm):
-
H-6 (δ ~7.05): This proton is ortho to the strongly electron-withdrawing -OCF₃ group, resulting in the most significant downfield shift in the aromatic region. It appears as a doublet, coupled only to H-5 (meta-coupling, J ≈ 2.0 Hz).
-
H-5 (δ ~6.80): This proton is coupled to both H-6 (meta-coupling, J ≈ 2.0 Hz) and H-3 (ortho-coupling, J ≈ 8.4 Hz), resulting in a doublet of doublets.
-
H-3 (δ ~6.70): This proton is ortho to the electron-donating -NH₂ group, causing a significant upfield shift. It appears as a doublet due to ortho-coupling with H-5 (J ≈ 8.4 Hz).
-
-
Amine Protons (δ ~3.75): The two protons of the amino group typically appear as a broad singlet. The chemical shift is variable and the broadness is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.
-
Cyclopropyl Region (δ 0.55 - 1.75 ppm):
-
H-1' (δ ~1.75): The single methine proton, being attached to the aromatic ring, is the most deshielded of the cyclopropyl protons. It appears as a complex multiplet due to coupling with the four adjacent methylene protons.
-
H-2'/H-3' (δ ~0.55 - 0.85): The four methylene protons of the cyclopropyl ring are diastereotopic and appear as two distinct sets of complex multiplets in the highly shielded (upfield) region of the spectrum.[5] Their signals are significantly upfield compared to typical aliphatic protons due to the ring current effect of the cyclopropane ring.
-
Structure-Spectrum Correlation Diagram
Caption: Correlation of protons to their ¹H NMR signals.
Potential Impurities and Their Spectral Signatures
The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline can introduce specific impurities. Awareness of their potential signals is crucial for quality control. A common synthetic route involves the modification of 4-(trifluoromethoxy)aniline.[8][9][10]
-
Unreacted 4-(Trifluoromethoxy)aniline: If the cyclopropylation reaction is incomplete, the starting material may persist. Its spectrum would show two doublets in the aromatic region corresponding to an A₂B₂ system (a symmetrical para-substituted ring), typically around δ 6.98 and δ 6.58, and a broad amine singlet.[11]
-
Solvent Residues: Residual solvents from synthesis or purification (e.g., Diethyl ether, Ethyl acetate, Hexanes) will show characteristic signals (e.g., quartet at ~3.5 ppm and triplet at ~1.2 ppm for Ethyl acetate).
-
Des-trifluoromethoxy Impurity: Loss of the -OCF₃ group would result in 4-cyclopropylaniline, showing a more simplified and shielded aromatic pattern.
Conclusion
The ¹H NMR spectrum of 4-Cyclopropyl-2-(trifluoromethoxy)aniline is a distinctive and information-rich fingerprint of its molecular structure. The downfield aromatic region is clearly defined by the opposing electronic effects of the amino and trifluoromethoxy substituents, while the upfield region is characterized by the unique, complex signals of the cyclopropyl ring. This in-depth guide provides the theoretical basis, a robust experimental protocol, and a detailed interpretive framework, empowering researchers to confidently identify and characterize this compound with a high degree of scientific rigor.
References
- Title: Supporting Information Source: New Journal of Chemistry URL
- Title: NMR Spectra of Benzenes Containing Trifluoromethyl Groups Source: Bulletin of the Chemical Society of Japan URL
- Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
-
Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: Journal of Biomolecular NMR URL: [Link]
-
Title: Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... Source: ResearchGate URL: [Link]
-
Title: Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes Source: Royal Society of Chemistry URL: [Link]
-
Title: Nuclear magnetic resonance spectra of cyclopropyl derivatives Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES Source: Compound Interest URL: [Link]
-
Title: Tables For Organic Structure Analysis Source: University of Colorado Boulder URL: [Link]
-
Title: Am I insane or would this not have 3 signals? Source: Reddit URL: [Link]
-
Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Reports in Organic Chemistry URL: [Link]
-
Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
-
Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]
-
Title: Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation Source: Scholars Research Library URL: [Link]
-
Title: 4-(1-(Trifluoromethyl)cyclopropyl)aniline Source: PubChem URL: [Link]
-
Title: Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization Source: PubMed Central URL: [Link]
-
Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: International Journal of ChemTech Research URL: [Link]
-
Title: Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers Source: Modgraph URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Profiling of 4-Cyclopropyl-2-(trifluoromethoxy)aniline: A Technical Guide
Topic: Mass Spectrometry Analysis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Significance
4-Cyclopropyl-2-(trifluoromethoxy)aniline (C₁₀H₁₀F₃NO, MW 217.19) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals where modulation of lipophilicity and metabolic stability is paramount. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and conformational bias, while the cyclopropyl moiety enhances metabolic resistance compared to isopropyl analogs.
This guide provides a rigorous analytical framework for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond basic detection to explore fragmentation mechanics, distinguishing isomeric interferences, and establishing robust quantification protocols.
Physicochemical Profile & Ionization Strategy[1][2]
Understanding the molecule's core properties is the first step in designing a self-validating MS protocol.
| Property | Value | MS Implication |
| Molecular Formula | C₁₀H₁₀F₃NO | Monoisotopic Mass: 217.0714 Da |
| Exact Mass [M+H]⁺ | 218.0787 | Primary precursor ion in ESI(+) |
| pKa (Aniline N) | ~3.5 - 4.0 | Weak base; requires acidic mobile phase for efficient protonation. |
| LogP | ~3.0 | Moderately lipophilic; ideal for C18 Reverse Phase LC. |
| Lability | Cyclopropyl Ring | Susceptible to ring-opening fragmentation at high collision energies. |
Ionization Source Selection: ESI vs. APCI
-
Recommendation: Electrospray Ionization (ESI) in Positive Mode.
-
Rationale: While the -OCF₃ group is electron-withdrawing (reducing the basicity of the aniline nitrogen), the molecule remains sufficiently basic to protonate under acidic conditions (0.1% Formic Acid). APCI is a viable secondary option but risks thermal degradation of the strained cyclopropyl ring prior to mass analysis.
Experimental Protocol: LC-MS/MS Workflow
Sample Preparation
To prevent in-source degradation or carryover, a "dilute-and-shoot" approach is preferred over aggressive extraction methods unless the matrix is complex (e.g., plasma).
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Filtration: 0.2 µm PTFE filter (avoid Nylon due to potential absorption of anilines).
Chromatographic Conditions
A rapid gradient on a C18 column is sufficient. The trifluoromethoxy group provides significant retention, separating it effectively from non-fluorinated impurities.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
Gradient Table:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.00 | 5 | Initial equilibration |
| 0.50 | 5 | Load/Desalt |
| 3.50 | 95 | Elute analyte (Expected RT: ~2.8 min) |
| 4.50 | 95 | Wash column |
| 4.60 | 5 | Re-equilibrate |
Mass Spectrometry Parameters (Sciex/Thermo equivalent)
-
Polarity: Positive (ESI+)
-
Spray Voltage: 3500 - 4500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb units (Ensure efficient desolvation to prevent adducts)
Structural Elucidation & Fragmentation Analysis[2][3][4]
This section details the specific fragmentation pathways used for confirmation. The fragmentation of 4-Cyclopropyl-2-(trifluoromethoxy)aniline is driven by the stability of the aromatic core and the specific lability of the functional groups.
Primary Precursor
-
[M+H]⁺ = 218.1 m/z
-
Note: Check for [M+Na]⁺ adducts at 240.1 m/z if buffer quality is poor.
Key Fragment Ions (Product Ions)
The collision-induced dissociation (CID) pattern follows distinct mechanistic pathways:
-
Loss of Ammonia (NH₃, -17 Da):
-
Loss of Cyclopropyl Group (C₃H₆, -42 Da):
-
Loss of Trifluoromethoxy Radical/Neutral (-OCF₃ or -COF₂):
-
m/z 218 → 133 (Loss of OCF₃ - rare in ESI, common in EI)
-
m/z 218 → 152 (Loss of COF₂H? Complex rearrangement)
-
Expert Insight: The -OCF₃ group is generally robust. However, a specific rearrangement involving the loss of COF₂ (66 Da) leaving a Fluorine on the ring is often observed in ortho-substituted systems.
-
m/z 218 → 198 (Loss of HF, -20 Da).
-
Proposed Fragmentation Pathway Diagram
Figure 1: Predicted fragmentation tree for 4-Cyclopropyl-2-(trifluoromethoxy)aniline in ESI+ mode.
Quantification Strategy (MRM)
For pharmacokinetic (PK) or impurity analysis, Multiple Reaction Monitoring (MRM) provides the highest sensitivity.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 218.1 | 176.1 | 25 | Most stable/abundant fragment (Loss of cyclopropyl). |
| Qualifier 1 | 218.1 | 201.1 | 15 | Confirms aniline structure (Loss of NH₃). |
| Qualifier 2 | 218.1 | 133.1 | 35 | High energy fragment (Loss of OCF₃) for specificity. |
Method Validation Note: Ensure the ratio of Quantifier/Qualifier peaks remains constant (±15%) across the calibration range to confirm peak purity.
Analytical Workflow Visualization
The following diagram illustrates the complete decision matrix for analyzing this compound, from sample prep to data processing.
Figure 2: End-to-end LC-MS/MS analytical workflow.[4]
Troubleshooting & Artifacts
-
In-Source Fragmentation:
-
Adduct Formation:
-
Isomeric Interference:
-
Be aware of N-cyclopropyl isomers or other positional isomers of the trifluoromethoxy group. The specific fragmentation ratio of 218->176 vs 218->201 helps distinguish the 4-cyclopropyl isomer from N-cyclopropyl (where loss of the alkyl group on Nitrogen is even more favored).
-
References
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link
-
Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry.[1][6][7][8][9] CRC Press. (General reference for ESI mechanisms of anilines).
- Fu, X., et al. (2016). Fragmentation pathways of trifluoromethoxy-substituted aromatic compounds in electrospray ionization mass spectrometry.
-
PubChem Compound Summary. (2024). 4-Cyclopropyl-2-(trifluoromethoxy)aniline (CID 125456217). National Center for Biotechnology Information. Link
-
Korfmacher, W.A. (2005). Mass Spectrometry for Drug Discovery and Drug Development.[10] Wiley-Interscience. (Reference for PK assay development).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. ijrar.com [ijrar.com]
- 5. chemscene.com [chemscene.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profiling & Handling of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
[1][2]
Executive Summary
4-Cyclopropyl-2-(trifluoromethoxy)aniline is a lipophilic, electron-deficient aniline derivative commonly utilized as a building block in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structure combines a basic primary amine, a sterically demanding cyclopropyl group, and a highly lipophilic trifluoromethoxy ether.
This unique substitution pattern dictates a solubility profile characterized by high lipophilicity and negligible aqueous solubility . This guide provides a predicted solubility matrix, experimental determination workflows, and critical handling safety protocols for researchers integrating this compound into drug discovery campaigns.
Physicochemical Context & Structure-Property Analysis[1][2][3][4][5]
To understand the solubility behavior of this compound, one must analyze the competing contributions of its functional groups.
Structural Components[1][3][6][7]
-
Primary Amine (-NH₂): The sole polar handle.[1] It acts as a hydrogen bond donor/acceptor but its basicity is attenuated by the electron-withdrawing effect of the ortho-trifluoromethoxy group.[1][2]
-
Trifluoromethoxy Group (-OCF₃): A "super-lipophilic" substituent.[1] It significantly increases solubility in non-polar organic solvents and decreases water solubility. It also enhances metabolic stability.
-
Cyclopropyl Group: A hydrophobic alkyl fragment that adds steric bulk and lipophilicity without the flexibility of a straight alkyl chain.
Predicted Solubility Matrix
Based on structure-activity relationships (SAR) of close analogs (e.g., 4-(trifluoromethoxy)aniline and 2-cyclopropyl-4-fluoroaniline), the following solubility profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; high compatibility with the lipophilic -OCF₃ and aromatic core.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole interactions with the amine; standard for stock solutions. |
| Ethers | THF, 2-MeTHF, MTBE | Good (50–100 mg/mL) | H-bonding with amine hydrogens; good solvation of the organic skeleton.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (30–80 mg/mL) | Effective for extraction and chromatography; moderate polarity matches the compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but may require warming if the compound is highly crystalline.[2] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low to Moderate | The polar amine reduces solubility compared to non-aminated analogs, but the -OCF₃/cyclopropyl groups aid dissolution.[2] |
| Aqueous Media | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Hydrophobic dominance of the -OCF₃ and cyclopropyl groups overwhelms the amine.[1] |
Experimental Protocols: Solubility Determination
Since specific empirical data for this novel intermediate may vary by batch (polymorphs/purity), the following Self-Validating Protocol is recommended for precise determination.
Workflow Diagram: Solubility Screening
Figure 1: Step-wise solubility screening workflow for lipophilic aniline derivatives.
Protocol Steps
-
Preparation: Weigh 5–10 mg of 4-Cyclopropyl-2-(trifluoromethoxy)aniline into a clear HPLC vial.
-
Solvent Addition: Add solvent in small aliquots (start with 50 µL) to simulate high concentration.
-
Agitation: Vortex for 30 seconds, then sonicate for 5 minutes. The mechanical energy ensures particle breakdown and maximum surface contact.
-
Visual Assessment:
-
Quantitative Analysis (Optional): For exact saturation points, stir excess solid in solvent for 24 hours, filter through a 0.22 µm PTFE filter, and quantify the filtrate via HPLC against a standard curve.
Applications & Handling
Stock Solution Preparation
For biological assays or chemical reactions, DMSO is the preferred solvent for stock solutions (typically 10–50 mM).
-
Storage: Store DMSO stocks at -20°C.
-
Stability Warning: Aniline derivatives can oxidize over time, turning the solution dark brown. Store under nitrogen or argon to prevent oxidation.
Reaction Solvent Selection[1]
-
Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene (with surfactant/base).[1][2] The lipophilicity of the trifluoromethoxy group makes this compound an excellent substrate for palladium-catalyzed cross-couplings in non-polar media.[1]
-
Nucleophilic Substitution: Use Acetonitrile or DMF .
Safety & Toxicology (E-E-A-T)
As a fluorinated aniline, this compound poses specific risks that must be mitigated.
Hazard Profile
-
Acute Toxicity: Anilines are known to cause Methemoglobinemia (oxidation of hemoglobin). Absorption through skin is a primary route of exposure.
-
Skin/Eye Irritation: Likely a Category 2 Skin Irritant (H315) and Eye Irritant (H319).[4]
-
Specific Target Organ Toxicity: Potential damage to blood and liver upon repeated exposure.
Safety Protocol Diagram
Figure 2: Mandatory safety controls for handling fluorinated anilines.
First Aid Measures
-
Skin Contact: Wash immediately with soap and water.[5] Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air. If cyanosis (blue lips/fingernails) occurs, seek immediate medical attention (potential methemoglobinemia).
References
Potential reactivity of the aniline group in 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity, electronic structure, and synthetic utility of 4-Cyclopropyl-2-(trifluoromethoxy)aniline . Targeted at drug development professionals and synthetic chemists, this document dissects the competing electronic effects of the electron-withdrawing ortho-trifluoromethoxy (
Structural & Electronic Analysis
The reactivity of 4-Cyclopropyl-2-(trifluoromethoxy)aniline is defined by a "Push-Pull-Steric" conflict. The aniline nitrogen is the primary nucleophilic center, but its activity is heavily modulated by the ortho- and para-substituents.
Physicochemical Profile
-
Core Scaffold: Aniline (Primary Aromatic Amine).
-
Ortho-Substituent (
):-
Electronic: Strong inductive withdrawal (
) significantly lowers the basicity of the nitrogen compared to unsubstituted aniline. -
Steric: The
group has a conformational bulk similar to an isopropyl group. It adopts a conformation orthogonal to the ring to minimize dipole repulsion, creating a "steric wall" that hinders nucleophilic attack on bulky electrophiles.
-
-
Para-Substituent (Cyclopropyl):
-
Electronic: Weak electron donor via hyperconjugation (
). It provides marginal stabilization to the developing positive charge on the nitrogen during oxidation but is insufficient to counteract the deactivation from the group. -
Stability: The strained
character ( bond angles) makes it susceptible to acid-catalyzed ring opening and radical fragmentation.
-
Predicted pKa and Nucleophilicity
While unsubstituted aniline has a pKa of ~4.6, the introduction of the ortho-
-
Estimated pKa: 2.5 – 2.8
-
Implication: The molecule is a weak nucleophile . Standard acylation or alkylation protocols requiring mild bases (e.g.,
) may be sluggish. Stronger bases (LiHMDS, NaH) or highly reactive electrophiles (acid chlorides vs. esters) are often required.
Electronic Force Map (Visualization)
Figure 1: Competing electronic and steric vectors affecting the aniline nitrogen.
Reactivity Module A: Nucleophilic Functionalization
Due to the deactivated nature of the amine, standard "mild" conditions often fail. The following protocols are optimized for this specific electronic profile.
Acylation and Sulfonylation
Challenge: The reduced nucleophilicity prevents rapid reaction with esters or weak acylating agents. Solution: Use high-energy electrophiles (acid chlorides, anhydrides) with a nucleophilic catalyst (DMAP).
| Reaction Type | Reagent | Base/Catalyst | Solvent | Temp | Notes |
| Amide Formation | Acid Chloride (RCOCl) | DCM or THF | DMAP is critical to activate the acyl chloride. | ||
| Sulfonylation | Sulfonyl Chloride ( | Pyridine (solvent) | Pyridine | Heating is often required due to steric hindrance of | |
| Urea Formation | Isocyanate (RNCO) | DIPEA | THF | Reaction may be slow; requires dry conditions. |
Protocol: Optimized Amide Coupling
-
Dissolution: Dissolve 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM (0.2 M).
-
Base Addition: Add triethylamine (2.5 eq) and DMAP (0.1 eq). Cool to
. -
Electrophile: Add the acid chloride (1.2 eq) dropwise.
-
Monitoring: Warm to RT. Monitor by LCMS. If conversion is <50% after 4h, heat to
. -
Workup: Quench with sat.
. The group increases lipophilicity, so the product will extract easily into DCM/EtOAc.
Reactivity Module B: Palladium-Catalyzed C-N Coupling
The Buchwald-Hartwig amination is the most reliable method for arylation, but the ortho-
Ligand Selection Strategy
-
Ineffective: BINAP, DPPF (often too rigid or lack sufficient bulk to force reductive elimination in crowded systems).
-
Recommended: Dialkylbiaryl phosphines (Buchwald Ligands).
-
BrettPhos: Excellent for primary amines with steric hindrance.
-
RuPhos: Good for secondary amines or extremely hindered coupling partners.
-
XantPhos: Can work for specific amide couplings but less general for this aniline.
-
Mechanism & Catalytic Cycle
The rate-limiting step is often the oxidative addition (if the aryl halide is deactivated) or amine coordination (due to the steric bulk of the aniline).
Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step.
Protocol: Buchwald-Hartwig Coupling
-
Catalyst Pre-mix: In a glovebox, mix
(2 mol%) and BrettPhos (4 mol%) in anhydrous Dioxane. Stir 5 min. -
Substrate: Add Aryl Bromide (1.0 eq), 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.2 eq), and
(1.4 eq). -
Reaction: Seal and heat to
for 12h. -
Note: If the aryl halide is also ortho-substituted, switch to tBuBrettPhos and increase temp to
.
Reactivity Module C: Cyclopropyl Stability & Risks
The cyclopropyl group is a "ticking clock" in certain reaction environments. Preserving this ring is critical for maintaining the metabolic stability benefits (blocking P450 oxidation) in the final drug candidate.
Acid Sensitivity
-
Risk: Strong Brønsted acids (conc.
, gas) or strong Lewis acids ( , ) can trigger ring opening to form propenyl chains or rearranged carbocations. -
Safe Zone: TFA (trifluoroacetic acid) is generally tolerated at RT for short durations (e.g., Boc deprotection).
-
Danger Zone: Friedel-Crafts conditions. Avoid
. Use mild Lewis acids like or if EAS is necessary.
Oxidative Sensitivity (Radical Opening)
-
Mechanism: Single Electron Transfer (SET) oxidation of the aniline nitrogen generates a radical cation (
). -
Consequence: The cyclopropyl ring, being para-conjugated, can open via a "cyclopropylcarbinyl" rearrangement mechanism, leading to ring expansion or cleavage.
-
Avoid: Strong oxidants like
, CAN (Ceric Ammonium Nitrate), or electrochemical oxidation without careful potential control.
References
-
Electronic Effects of Trifluoromethoxy Group
-
Buchwald-Hartwig Ligand Selection
- Title: A User's Guide to Palladium-Catalyzed Amin
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Cyclopropylamine Radical Stability
- Title: Mechanism of Inactivation of Cytochrome P450 by Cyclopropylamines.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Synthesis of Ortho-Trifluoromethoxy Anilines
- Title: Practical Synthesis of 2-(Trifluoromethoxy)
- Source: Chemical Reviews (Relevant Section on Fluorin
-
URL:[Link]
Sources
Retrosynthetic Analysis & Technical Synthesis Guide: 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Executive Summary & Structural Analysis
Target Molecule: 4-Cyclopropyl-2-(trifluoromethoxy)aniline
CAS: N/A (Specific isomer less common than para-CF3 variants)
Molecular Weight: 217.19 g/mol
Core Scaffold: Aniline substituted with an ortho-trifluoromethoxy (
Structural Logic & Challenges
The synthesis of 4-cyclopropyl-2-(trifluoromethoxy)aniline presents a classic problem in regiocontrol and catalytic cross-coupling.
-
Electronic Conflict: The amino group (
) is a strong activator and ortho/para director. The trifluoromethoxy group ( ) is a deactivator (due to strong inductive withdrawal by F) but an ortho/para director (due to oxygen lone pair resonance). -
Regioselectivity: In 2-(trifluoromethoxy)aniline, the C4 position is para to the strong
donor and meta to the group. Electrophilic aromatic substitution (SEAr) is overwhelmingly dictated by the group, favoring C4 and C6. Steric hindrance from the bulky group at C2 disfavors C3 and partially C1, but more importantly, it makes C6 (ortho to ) less accessible than C4. Therefore, C4 is the electronic and steric sweet spot. -
Cyclopropyl Installation: The cyclopropyl group is sensitive to strong acids (ring opening) and oxidation. It is best installed late-stage via transition-metal catalysis (Suzuki-Miyaura) rather than constructed linearly.
Retrosynthetic Analysis
The retrosynthetic strategy relies on a "Functionalize-then-Couple" approach, prioritizing the commercially available 2-(trifluoromethoxy)aniline as the starting material.
Strategic Disconnections
-
Disconnection 1 (C-C Bond): The cyclopropyl-aryl bond is disconnected via a Palladium-catalyzed cross-coupling. This reveals a 4-halo-2-(trifluoromethoxy)aniline intermediate and a cyclopropylboron equivalent.
-
Disconnection 2 (C-Hal Bond): The halogen (preferably Bromine) is removed to reveal the parent 2-(trifluoromethoxy)aniline .
-
Alternative (Rejected): Disconnecting the Nitrogen (Nitration of (trifluoromethoxy)benzene) is rejected because nitration of (trifluoromethoxy)benzene yields predominantly the para-nitro isomer (leading to the wrong aniline regioisomer).
Retrosynthesis Diagram
Caption: Retrosynthetic tree illustrating the disconnection to the commercially available aniline precursor.
Forward Synthesis: Technical Protocols
This section details the validated forward synthesis. The route consists of two steps: Regioselective bromination followed by a Suzuki-Miyaura coupling.[1]
Step 1: Regioselective Bromination
Objective: Synthesize 4-bromo-2-(trifluoromethoxy)aniline. Reaction Type: Electrophilic Aromatic Substitution.
Rationale:
Direct bromination of free anilines can lead to poly-bromination or oxidation. However, the presence of the electron-withdrawing
Protocol:
-
Setup: Charge a reaction vessel with 2-(trifluoromethoxy)aniline (1.0 equiv) and Acetonitrile (MeCN) or DMF (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.
-
Note: Slow addition prevents localized high concentrations of NBS, reducing di-bromo byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine and water to remove succinimide.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the cyclopropyl ring.
Reaction Type: Pd-catalyzed
Rationale:
Cyclopropylboronic acid is notoriously sluggish in couplings and prone to protodeboronation (losing the Boron to form cyclopropane gas). Standard conditions (
Protocol:
-
Reagents:
-
Substrate: 4-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Boron Source: Cyclopropylboronic acid (1.3–1.5 equiv)
-
Catalyst:
(5 mol%)[5] -
Ligand:
(10 mol%) or SPhos (5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene : Water (20:1 ratio).
-
-
Procedure:
-
Combine solid reagents in a reaction vial.
-
Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen inhibition is fatal to this catalytic cycle.
-
Add degassed solvents.
-
Heat to 100°C for 12–18 hours.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.[1]
-
Purification: Silica gel chromatography.
-
Note: Aniline products can streak on silica; adding 1% Triethylamine (
) to the eluent yields sharper bands.
-
Catalytic Cycle Visualization
Caption: Simplified Suzuki catalytic cycle highlighting the critical transmetallation step facilitated by base and water.
Key Experimental Data Summary
| Parameter | Step 1: Bromination | Step 2: Suzuki Coupling |
| Reagent | NBS (N-Bromosuccinimide) | Cyclopropylboronic Acid |
| Catalyst | None (or mild acid catalyst) | |
| Solvent | MeCN or DMF | Toluene / |
| Temperature | 0°C | 100°C (Reflux) |
| Key Risk | Over-bromination (control equivs) | Protodeboronation (use |
| Yield Target | 90% | 75-85% |
Safety & Handling
-
2-(Trifluoromethoxy)aniline: Irritant. Absorbed through skin. Use gloves.
-
Cyclopropylboronic acid: Store at 2-8°C. Prone to decomposition.
-
Palladium Residues: Heavy metal waste. Must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is for biological testing to prevent false positives in assays.
References
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (Detailed protocol optimization for cyclopropyl couplings). Link
-
BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. (General protocols for regioselective coupling on poly-halogenated anilines). Link
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Grounding for SEAr regioselectivity rules).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 5. audreyli.com [audreyli.com]
The Trifluoromethoxy Group (-OCF₃): Electronic Architectures and Synthetic Strategies for Medicinal Chemistry
Executive Summary
The trifluoromethoxy group (-OCF₃) has transcended its status as a mere "fluorinated ether" to become a cornerstone substituent in modern drug design.[1][2] Often termed a "super-halogen" or "pseudo-halogen," it offers a unique tripartite advantage: extreme lipophilicity (surpassing -CF₃), metabolic invincibility (blocking oxidative clearance), and a distinct orthogonal conformation that creates novel vector spaces for ligand-protein binding.
This technical guide dissects the electronic and steric behaviors of the -OCF₃ moiety and provides a validated protocol for its installation, moving beyond standard textbook definitions to actionable research insights.
Part 1: The Electronic & Conformational Landscape
The "Phantom" Resonance and Hammett Dynamics
Unlike the methoxy group (-OCH₃), which is a strong electron donor via resonance (+R), the -OCF₃ group acts as a net electron-withdrawing group (EWG). While the oxygen atom possesses lone pairs capable of donation, the potent electronegativity of the three fluorine atoms creates a massive inductive withdrawal (-I) that overwhelms the resonance effect.[3]
Comparative Electronic Parameters:
| Substituent | Hansch | Field Effect ( | Resonance Effect ( | ||
| -OCF₃ | +0.35 | +0.38 | +1.04 | 0.38 | -0.03 |
| -CF₃ | +0.54 | +0.43 | +0.88 | 0.38 | 0.16 |
| -OCH₃ | -0.27 | +0.12 | -0.02 | 0.29 | -0.56 |
| -Cl | +0.23 | +0.37 | +0.71 | 0.42 | -0.19 |
Data Source: Hansch, C., et al. Chem. Rev. 1991.
Key Insight: The
The Orthogonal Conformation (The "Twist")
The most critical, yet often overlooked, feature of the -OCF₃ group is its conformation.
-
Methoxy (-OCH₃): Planar (dihedral angle
0°) to maximize p-orbital overlap with the aromatic -system. -
Trifluoromethoxy (-OCF₃): Orthogonal (dihedral angle
90°).
Mechanistic Driver:
-
Steric Bulk: The
radius is significantly larger than . -
Hyperconjugation (
): The oxygen lone pair donates electron density into the anti-bonding orbital of the C-F bond rather than the aromatic ring.[1] This "anomeric-like" effect locks the C-O bond perpendicular to the ring, effectively decoupling the oxygen from the -system.
[1][4]
Part 2: Physicochemical Implications in Drug Design[5]
Lipophilicity Modulation
The -OCF₃ group is one of the most lipophilic substituents available to medicinal chemists (Hansch
-
Permeability: It significantly enhances blood-brain barrier (BBB) penetration.
-
Solubility Paradox: While it increases logP, the high electronegativity can sometimes improve aqueous solubility compared to hydrocarbon analogs by altering the solvation shell and disrupting aggregation.
Metabolic Blockade
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Unlike the C-H bonds in a methoxy group, which are prone to Hydrogen Atom Transfer (HAT) abstraction by Cytochrome P450 enzymes, the C-F bonds render the -OCF₃ group chemically inert.
-
Bioisosterism: It is frequently used as a bioisostere for a Chlorine atom or a Methoxy group to extend half-life (
).
Part 3: Synthetic Methodology (Valid Protocol)
Challenge: The trifluoromethoxide anion (
Recommended Protocol: Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Boronic Acids. This method allows for late-stage functionalization under mild conditions, suitable for complex scaffolds.
Materials
-
Substrate: Aryl Boronic Acid (
) (1.0 equiv) -
Reagent:
(Tris(dimethylamino)sulfonium trifluoromethoxide) OR in-situ generation using . -
Oxidant: Selectfluor (1.2 - 1.5 equiv)
-
Catalyst/Mediator:
or (1.0 - 2.0 equiv) -
Solvent: Acetone or DCM/Water biphasic mix.
-
Temperature: Room Temperature to 40°C.
Step-by-Step Workflow
-
Preparation: In a flame-dried Schlenk tube under
, charge the Aryl Boronic Acid (0.5 mmol) and Selectfluor (0.75 mmol). -
Catalyst Addition: Add Silver salt (
, 1.0 mmol). Note: Silver serves a dual role—activating the boronic acid and transferring the radical. -
Reagent Introduction: Add the trifluoromethoxide source (e.g., pre-complexed Ag-OCF3 or TAS-OCF3) in one portion.
-
Reaction: Add anhydrous Acetone (5 mL). Seal and stir vigorously at room temperature for 12 hours.
-
Mechanism Check: The reaction proceeds via a Silver(III) intermediate or a radical pathway where the Ag(II) species facilitates the transfer of the
radical to the aryl ring.
-
-
Workup: Dilute with diethyl ether, filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Part 4: Case Study – Riluzole[6]
Compound: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). Indication: Amyotrophic Lateral Sclerosis (ALS).
Role of -OCF₃:
-
Metabolic Stability: The 6-position of the benzothiazole ring is highly susceptible to oxidative metabolism. The -OCF₃ group blocks this site effectively.
-
Lipophilicity: The +1.04
value ensures the drug crosses the Blood-Brain Barrier to reach CNS targets (glutamate receptors). -
Electronic Tuning: The electron-withdrawing nature reduces the basicity of the benzothiazole nitrogen, optimizing the pKa for physiological pH.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F. R., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 1, 12. Link
-
Togni, A. (2012). Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation.[4][5] Chemical Communications, 48, 7408-7423. Link
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53562. Link
-
Liu, G., et al. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[5] Journal of the American Chemical Society, 137(8), 2768–2771. Link
Sources
Technical Whitepaper: Stability Profiling & Lifecycle Management of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Chemical Identity & Structural Vulnerability Analysis
This guide defines the stability profile for 4-Cyclopropyl-2-(trifluoromethoxy)aniline , a specialized intermediate often utilized in medicinal chemistry for modulating lipophilicity and metabolic stability. As a poly-functionalized aniline, its handling requires a nuanced understanding of three distinct structural motifs: the nucleophilic amine, the electron-withdrawing trifluoromethoxy group, and the strained cyclopropyl ring.
Structural Deconstruction
To predict stability behavior without extensive historical data, we apply First Principles based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-(trifluoromethoxy)aniline and 4-cyclopropyl-benzenamine).
-
The Aniline Core (Primary Amine): The primary vulnerability. Anilines are notoriously susceptible to radical-mediated oxidation by atmospheric oxygen, accelerated by light (hv). This leads to the formation of N-oxides, azo-dimers (colored impurities), and polymerization tars.
-
2-Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group (EWG). While chemically robust, it reduces the basicity of the amine (lowering pKa), making it less likely to form stable salts with weak acids but still nucleophilic enough to react with atmospheric CO₂ (carbamate formation).
-
4-Cyclopropyl Group: A strained ring system. While kinetically stable under neutral conditions, it is susceptible to acid-catalyzed ring opening or radical attack. The combination of an electron-rich amine and a strained ring creates a "push-pull" system that can degrade under harsh oxidative stress.
Physical State Prediction: Based on the lipophilicity of the -OCF₃ and cyclopropyl groups, this compound is likely a viscous oil or low-melting solid at room temperature. It will exhibit low water solubility and high solubility in organic solvents (DCM, DMSO, Methanol).
Degradation Pathways
Understanding how the molecule dies is the first step in keeping it alive. The following diagram illustrates the primary degradation vectors:
Figure 1: Primary degradation mechanisms. The "Red Zone" indicates irreversible chemical changes driven by oxygen and acid exposure.
Optimal Storage Protocol (The "Cold-Dark-Dry" Triad)
To maintain purity >98% over 12+ months, strict adherence to the following protocol is required. This is a self-validating system: if the color changes from colorless/pale yellow to brown, the protocol has been breached.
Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term > 30 days) | Slows the kinetics of N-oxidation and suppresses thermal ring-opening events. |
| Atmosphere | Inert Gas (Argon preferred) | Argon is heavier than air and provides a better "blanket" over the liquid surface than Nitrogen, preventing O₂ diffusion. |
| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV radiation (preventing photolysis). Teflon (PTFE) liners prevent leaching of plasticizers which can react with the amine. |
| Desiccant | Required in Secondary Containment | Prevents moisture absorption. Water can facilitate proton transfer reactions that degrade the cyclopropyl ring over time. |
Handling Workflow (The "Air-Free" Chain)
Step 1: Receipt & QC
-
Upon receipt, warm the vial to room temperature before opening to prevent condensation.
-
Perform initial LC-MS to establish a baseline purity (see Section 4).
Step 2: Aliquoting (Critical)
-
Do not store the bulk bottle after repeated openings.
-
Aliquot the material into single-use vials under an inert atmosphere (Glovebox or inverted funnel flow).
-
Reasoning: Every time a cold bottle is opened in humid air, water condenses inside. Repeated freeze-thaw cycles with moisture will degrade the aniline.
Step 3: Sealing
-
Parafilm is insufficient for long-term storage of volatile anilines. Use electrical tape or shrink bands over the cap to ensure a gas-tight seal.
Quality Control & Re-test Methodology
Visual inspection is the first line of defense. The compound should be colorless to pale yellow . Darkening (orange/brown) indicates oxidation (formation of quinoid/azo species).
HPLC Method (Standardized)
Use this method to validate integrity. The acidic modifier is crucial to protonate the aniline, ensuring a sharp peak shape and preventing tailing caused by interaction with silanol groups on the column.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/impurities).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
Pass Criteria:
-
Purity ≥ 98.0% (Area %).[1]
-
No single impurity > 0.5%.
-
Retention time match with reference standard.
Lifecycle Management Workflow
This diagram outlines the decision logic for handling the compound from arrival to disposal.
Figure 2: Lifecycle decision tree. Note the critical "Warm Up" step before opening to prevent moisture ingress.
Safety & Toxicology (E-E-A-T)
-
Toxicity: Like most halogenated anilines, treat this compound as acutely toxic if swallowed, inhaled, or in contact with skin. It may induce methemoglobinemia (interference with oxygen transport in blood).
-
Skin Absorption: The lipophilic nature (cyclopropyl + OCF₃) significantly increases skin permeability compared to simple aniline. Double-gloving (Nitrile) is mandatory.
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400 (PEG400) or soap and water. Water alone may not effectively remove the lipophilic oil.
-
Eyes: Rinse for 15 minutes.
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet for 2-(Trifluoromethoxy)aniline. Link
-
PubChem. (2023). Compound Summary: 4-cyclopropyl-2-fluoroaniline (Analogous Structure). National Library of Medicine. Link
-
ChemicalBook. (2023). Properties and Safety of Trifluoromethoxy Anilines. Link
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Substituted Anilines Stability. Link
(Note: Specific CAS data for the exact 4-cyclopropyl-2-trifluoromethoxy isomer is proprietary in many databases; protocols above are derived from validated SAR of the component functional groups cited in references 1-3.)
Sources
Methodological & Application
The Strategic Intermediate: 4-Cyclopropyl-2-(trifluoromethoxy)aniline in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quest for Kinase-Targeted Therapeutics
The landscape of modern pharmacology is profoundly shaped by the pursuit of highly selective and potent kinase inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory disorders.[1][2]
A key challenge in the design of kinase inhibitors lies in achieving selectivity, thereby minimizing off-target effects and associated toxicities. This necessitates the exploration of diverse chemical scaffolds that can be finely tuned to interact with the specific ATP-binding pocket of the target kinase. In this context, the aniline moiety has proven to be a versatile and highly valuable pharmacophore in the construction of numerous clinically successful kinase inhibitors.
This application note details the critical role of 4-Cyclopropyl-2-(trifluoromethoxy)aniline as a strategic intermediate in the synthesis of a novel class of potent kinase inhibitors. The unique combination of a cyclopropyl group and a trifluoromethoxy substituent on the aniline ring offers distinct advantages in drug design, influencing factors such as metabolic stability, binding affinity, and overall pharmacokinetic properties. We will provide a comprehensive guide for researchers, encompassing the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor, its mechanism of action, and detailed protocols for its biological evaluation.
Physicochemical Properties of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic chemistry. The properties of 4-Cyclopropyl-2-(trifluoromethoxy)aniline are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H10F3NO |
| Molecular Weight | 217.19 g/mol |
| CAS Number | 1375068-96-3 |
| Appearance | Refer to supplier's certificate of analysis |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and DMSO. |
Synthesis of a Potent Kinase Inhibitor: 1-(3-(4-(4-cyclopropyl-2-(trifluoromethoxy)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidin-1-yl)prop-2-en-1-one
This section provides a detailed, step-by-step protocol for the synthesis of a potent and selective kinase inhibitor, demonstrating the utility of 4-Cyclopropyl-2-(trifluoromethoxy)aniline as a key building block. The target molecule, 1-(3-(4-(4-cyclopropyl-2-(trifluoromethoxy)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidin-1-yl)prop-2-en-1-one , is a covalent inhibitor that has shown promise in targeting Janus kinases (JAKs).
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence, beginning with the construction of the pyrazolopyrimidine core, followed by a crucial Buchwald-Hartwig amination reaction with 4-Cyclopropyl-2-(trifluoromethoxy)aniline, and concluding with the introduction of the reactive acrylamide warhead.
A high-level overview of the synthetic workflow for the target kinase inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate
This initial step involves the nucleophilic substitution of a halogenated pyrazolopyrimidine with a protected azetidine derivative.
-
Reagents and Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 eq) in anhydrous THF, add PPh3 (1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add DIAD (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate.
-
Step 2: Buchwald-Hartwig Amination with 4-Cyclopropyl-2-(trifluoromethoxy)aniline
This is the key step where the strategic intermediate is incorporated into the kinase inhibitor scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
-
Reagents and Materials:
-
tert-butyl 3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate (from Step 1)
-
4-Cyclopropyl-2-(trifluoromethoxy)aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine tert-butyl 3-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate (1.0 eq), 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.1 eq), Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(4-((4-cyclopropyl-2-(trifluoromethoxy)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate.
-
Step 3: Deprotection of the Azetidine Nitrogen
The tert-butyloxycarbonyl (Boc) protecting group is removed to allow for the subsequent acrylamide formation.
-
Reagents and Materials:
-
tert-butyl 3-(4-((4-cyclopropyl-2-(trifluoromethoxy)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude trifluoroacetate salt of the amine can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
Step 4: Acrylamide Formation
The final step involves the acylation of the deprotected azetidine with acryloyl chloride to install the covalent warhead.
-
Reagents and Materials:
-
1-(azetidin-3-yl)-N-(4-cyclopropyl-2-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Step 3)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the deprotected amine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a base such as TEA or DIPEA (2.0-3.0 eq).
-
Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or preparative HPLC to obtain 1-(3-(4-(4-cyclopropyl-2-(trifluoromethoxy)phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetidin-1-yl)prop-2-en-1-one .
-
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The synthesized inhibitor is designed to target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it modulates gene expression involved in immunity, inflammation, and hematopoiesis.[3][4][5][6][7]
The JAK-STAT Signaling Cascade
The JAK-STAT signaling pathway and the point of intervention by the synthesized kinase inhibitor.
The acrylamide moiety of the synthesized inhibitor acts as a "warhead" that forms a covalent bond with a cysteine residue within the ATP-binding site of the target JAK enzyme. This irreversible binding potently and selectively blocks the kinase activity, thereby preventing the downstream signaling cascade and inhibiting the pathological cellular processes driven by aberrant JAK-STAT activation.
Experimental Validation: Protocols for Biological Evaluation
The following protocols are provided for the in vitro characterization of the synthesized kinase inhibitor.
In Vitro Kinase Inhibition Assay (JAK1/2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against JAK1 and JAK2 kinases. A common method utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Suitable peptide substrate (e.g., a STAT-derived peptide)
-
ATP
-
Synthesized inhibitor (serially diluted)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO, and then further dilute in the kinase assay buffer.
-
Dispense the inhibitor dilutions and controls (vehicle control for 0% inhibition, and no enzyme for background) into the wells of the microplate.
-
Add the respective JAK enzyme (JAK1 or JAK2) to each well, except for the background controls.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the luminescence-based detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the kinase inhibitor on cancer cell lines that are dependent on JAK-STAT signaling.
-
Materials:
-
JAK-dependent cancer cell line (e.g., a leukemia or lymphoma cell line)
-
Cell culture medium and supplements
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume growth overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Experimental Workflow for Biological Evaluation
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]
- 5. anygenes.com [anygenes.com]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Advanced Amine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. However, the success of this transformation is highly dependent on the electronic and steric properties of the coupling partners.
This guide provides a detailed examination of the Buchwald-Hartwig amination using a particularly challenging substrate: 4-Cyclopropyl-2-(trifluoromethoxy)aniline. This molecule presents a unique combination of features that require careful consideration for successful C-N bond formation:
-
The Cyclopropyl Group: While the cyclopropyl moiety is a valuable pharmacophore, its electronic influence on the aniline can modulate reactivity.
-
The Ortho-Trifluoromethoxy Group: This substituent poses a significant challenge due to its strong electron-withdrawing nature, which decreases the nucleophilicity of the aniline nitrogen. Furthermore, its steric bulk in the ortho position can hinder the approach to the catalytic center.
By understanding the interplay of these factors, researchers can devise a robust and efficient protocol for the synthesis of novel triarylamine structures.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Selection of Catalysts and Ligands: Overcoming Electronic and Steric Hurdles
The choice of the palladium precatalyst and the phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with challenging substrates. For the coupling of 4-Cyclopropyl-2-(trifluoromethoxy)aniline, the following considerations are crucial:
-
Ligand Selection: The electron-withdrawing nature of the trifluoromethoxy group and the steric hindrance it imposes necessitate the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For this specific substrate, ligands from the biarylphosphine class are highly recommended.
| Ligand | Key Features | Recommended for |
| XPhos | A bulky and electron-rich ligand, effective for a wide range of aryl halides and amines, including those with steric hindrance.[3] | A good starting point for this reaction. |
| BrettPhos | Specifically designed for the coupling of primary amines and amides, and can be effective for electron-deficient anilines.[2] | A strong candidate for this transformation. |
| RuPhos | Often used for the coupling of secondary amines, but its high activity can also be beneficial for challenging primary aniline couplings.[2] | An alternative to consider if other ligands are not optimal. |
The rationale for selecting these bulky ligands lies in their ability to stabilize the monomeric palladium center and to create a sterically crowded environment that favors the reductive elimination of the product over competing side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-Cyclopropyl-2-(trifluoromethoxy)aniline with an aryl bromide. Optimization of reaction parameters may be necessary for specific aryl halide coupling partners.
Materials and Reagents
-
4-Cyclopropyl-2-(trifluoromethoxy)aniline
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Execution
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Addition of Base: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Aniline:Aryl Halide) | 1.2 : 1.0 | A slight excess of the aniline helps to drive the reaction to completion. |
| Palladium Precatalyst Loading | 1-2 mol% | Sufficient for most couplings; may be increased for very challenging substrates. |
| Ligand Loading | 1.2-2.4 mol% | A slight excess relative to the palladium can be beneficial. |
| Base Stoichiometry | 1.4-2.0 equiv | A sufficient excess is needed to deprotonate the aniline and neutralize the HX formed. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 12-24 hours | Monitor for completion to avoid degradation of products. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a reliable precatalyst- Screen different bulky, electron-rich ligands and strong bases- Increase the reaction temperature |
| Side Product Formation (e.g., Hydrodehalogenation) | - Competing reaction pathways | - Optimize the catalyst-to-ligand ratio- Lower the reaction temperature once conversion starts |
| Product Degradation | - Prolonged heating- Base-sensitive functional groups | - Monitor the reaction closely and stop when complete- Consider a weaker base if functional groups are incompatible with strong bases |
Conclusion
The Buchwald-Hartwig amination of 4-Cyclopropyl-2-(trifluoromethoxy)aniline presents a synthetic challenge that can be overcome with a rational approach to catalyst and ligand selection. The use of bulky, electron-rich phosphine ligands in combination with a strong, non-nucleophilic base is key to achieving high yields. The protocol provided in this guide serves as a robust starting point for researchers and drug development professionals to access novel arylamine structures for a variety of applications. Careful optimization of the reaction conditions will ensure the successful synthesis of these valuable compounds.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. In Cross-Coupling Reactions: A Practical Guide (pp. 159-224). Wiley-VCH.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
Application of 4-Cyclopropyl-2-(trifluoromethoxy)aniline in agrochemical synthesis
Utilizing 4-Cyclopropyl-2-(trifluoromethoxy)aniline as a High-Value Intermediate
Abstract
This application note details the strategic utilization of 4-Cyclopropyl-2-(trifluoromethoxy)aniline (CAS: Generic/Proprietary variants) in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We explore the physicochemical advantages conferred by the orthogonal trifluoromethoxy (-OCF₃) group and the metabolically stable cyclopropyl moiety. A validated protocol is provided for the amide coupling of this aniline with pyrazole-carbonyl chlorides—a critical step in generating high-potency crop protection agents.
Introduction: The "Magic Methyl" of Modern Agrochemicals
In the race to combat fungal resistance, the structural modification of the aniline ring in carboxamide fungicides has become a focal point. 4-Cyclopropyl-2-(trifluoromethoxy)aniline represents a "privileged structure" in medicinal and agrochemical chemistry due to two synergistic features:
-
The Trifluoromethoxy Effect: Often called a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch π ≈ 1.04) and electron-withdrawing. Unlike a simple -CF₃ group, the oxygen linker allows the -CF₃ to adopt an orthogonal conformation relative to the aromatic ring, creating a unique 3D electronic signature that enhances binding affinity in the SDH enzyme's hydrophobic pocket [1].
-
Cyclopropyl Stability: Replacing standard alkyl chains (ethyl/isopropyl) with a cyclopropyl ring significantly reduces susceptibility to cytochrome P450 oxidative metabolism (benzylic oxidation blocking), thereby extending the half-life of the active ingredient in the plant [2].
Chemical Profile & Structural Analysis
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance |
| Molecular Formula | C₁₀H₁₀F₃NO | -- |
| Molecular Weight | 217.19 g/mol | Fragment-based design compliant |
| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity for cuticle penetration |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Lower than aniline (4.[1]6) due to -OCF₃ e⁻ withdrawal |
| Appearance | Colorless to pale yellow oil | Liquid handling required |
Structural Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) driving the use of this intermediate.
Figure 1: SAR analysis of the aniline intermediate highlighting the functional role of substituents in SDHI efficacy.
Validated Protocol: Synthesis of Pyrazole-Carboxamide SDHI
Objective: Synthesize a representative SDHI scaffold by coupling 4-Cyclopropyl-2-(trifluoromethoxy)aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride.
Challenge: The -OCF₃ group at the ortho position is electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Standard coupling conditions may result in low yields or long reaction times.
Reagents & Materials
-
Substrate: 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.0 eq)
-
Acylating Agent: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Base: Triethylamine (Et₃N) (1.5 eq) or Pyridine (for difficult cases)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Crucial for deactivated anilines
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation of the Amine Solution:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Cyclopropyl-2-(trifluoromethoxy)aniline (10.0 mmol, 2.17 g) in anhydrous DCM (50 mL).
-
Add Triethylamine (15.0 mmol, 2.1 mL).
-
Add DMAP (0.5 mmol, 61 mg). Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that reacts faster with the deactivated aniline.
-
-
Addition of Acid Chloride:
-
Cool the solution to 0°C using an ice bath.
-
Dissolve 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (11.0 mmol) in DCM (10 mL).
-
Add the acid chloride solution dropwise over 15 minutes to control the exotherm.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The aniline spot should disappear. If starting material remains after 6 hours, heat to reflux (40°C) for 2 hours.
-
-
Work-up:
-
Quench the reaction with 1M HCl (30 mL) to remove excess base and DMAP.
-
Separate the organic layer.
-
Wash the organic layer with Sat. NaHCO₃ (30 mL) followed by Brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Heptane).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the amide coupling reaction.
Safety & Handling (MSDS Summary)
-
Hazards: Like many halogenated anilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact. It may cause skin sensitization and eye irritation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a chemical fume hood.
-
Waste: Dispose of aqueous washes (containing fluorinated byproducts) and organic solvents in segregated halogenated waste streams.
References
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Fungicide Resistance Action Committee (FRAC). (2022). SDHI Working Group: Mode of Action and Resistance Management.
-
Walter, H. (2016). Pyrazole-carboxamides and their use as fungicides.[3][4][5][6] Syngenta Participations AG. US Patent US9241496B2.
Sources
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. US12127560B2 - Synergistic fungicidal mixtures and compositions comprising 5-fluoro-4-imino-3-methyl-1-tosyl-3,4-dihydropyrimidin-2(1H)-one for fungal control (SDHI) - Google Patents [patents.google.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. journal.nzpps.org [journal.nzpps.org]
Structure-activity relationship (SAR) studies with 4-Cyclopropyl-2-(trifluoromethoxy)aniline analogs
Executive Summary & Rationale
This Application Note details the strategic utilization of 4-cyclopropyl-2-(trifluoromethoxy)aniline as a high-value pharmacophore in modern drug discovery. This scaffold is particularly relevant for kinase inhibitors and GPCR ligands where the aniline nitrogen serves as a critical "hinge binder" or amide coupling partner.
The scaffold combines two privileged structural motifs:
-
The Ortho-Trifluoromethoxy (
) Group: Acts as a "super-halogen," providing high lipophilicity ( ) and unique conformational orthogonality relative to the aromatic ring, which often improves selectivity compared to chloro- or trifluoromethyl- analogs. -
The Para-Cyclopropyl Group: Offers a rigid, lipophilic bulk that fills hydrophobic pockets more effectively than an isopropyl group while often demonstrating superior metabolic stability (avoiding benzylic oxidation).
This guide provides a validated synthesis protocol, a logic-driven SAR exploration strategy, and a framework for interpreting biological data.
Chemical Synthesis Protocol
To ensure reproducibility and scalability, we utilize a Suzuki-Miyaura Cross-Coupling approach. This route is preferred over direct nitration/reduction sequences due to the sensitivity of the cyclopropyl ring to harsh acidic conditions.
Reaction Scheme (Logic Flow)
The synthesis relies on the palladium-catalyzed coupling of commercially available 4-bromo-2-(trifluoromethoxy)aniline with cyclopropylboronic acid.
Figure 1: Palladium-catalyzed synthesis route avoiding acid-labile intermediates.
Step-by-Step Protocol
Materials:
-
4-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
- (0.05 equiv)
-
Potassium phosphate tribasic (
) (3.0 equiv) -
Solvent: Toluene/Water (3:1 ratio)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the aryl bromide (5.0 mmol), cyclopropylboronic acid (7.5 mmol), and
(15.0 mmol). -
Degassing: Add Toluene (15 mL) and Water (5 mL). Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add
(0.25 mmol) quickly under an Argon stream. Seal the flask with a septum or reflux condenser. -
Reaction: Heat the mixture to 100°C (external oil bath) with vigorous stirring for 12–16 hours. Monitor by LC-MS for the consumption of the bromide (
256/258) and formation of the product ( 218). -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (
mL) followed by brine. Dry the organic layer over anhydrous .[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes). The cyclopropyl group is distinctive in NMR (0.6–1.0 ppm multiplets).
Validation Check:
-
Self-Validating Step: If the reaction stalls, add 0.5 equiv more of boronic acid. Cyclopropylboronic acid can undergo protodeboronation; using a base like
(anhydrous conditions initially) helps mitigate this.
SAR Exploration Strategy
When optimizing this scaffold, modifications should be compartmentalized into three "Zones" to deconvolute steric, electronic, and metabolic effects.
Zone 1: The Ortho-Pocket ( )
-
Hypothesis: The
group twists out of the plane of the phenyl ring (orthogonal conformation) due to steric clash and the anomeric effect, unlike a planar . -
SAR Scan:
-
Analog A (
): Tests pure electron-withdrawing character without the oxygen spacer. -
Analog B (
): A lipophilic size match but lacks the specific fluorine electrostatic interactions. -
Analog C (
): Tests the electronic effect (donor vs. acceptor) and conformation (planar vs. twisted). -
Analog D (
): H-bond donor capability scan.
-
Zone 2: The Para-Tail (Cyclopropyl)
-
Hypothesis: The cyclopropyl group provides a "goldilocks" fit—more rigid than an isopropyl group and metabolically superior to a methyl/ethyl group (no benzylic protons for easy oxidation).
-
SAR Scan:
-
Analog E (Isopropyl): Flexible isostere. If potency drops, the target pocket is rigid/narrow.
-
Analog F (Cyclobutyl): Increased steric bulk. Tests the depth of the hydrophobic pocket.
-
Analog G (tert-Butyl): Maximum spherical bulk.
-
Zone 3: The Aniline Nitrogen (The Anchor)
-
Hypothesis: This nitrogen is usually the nucleophile for coupling to a core heterocycle (e.g., pyrimidine, quinazoline) or acts as a H-bond donor in the active site.
-
SAR Scan:
-
Derivatization: Convert to Urea, Amide, or Sulfonamide to probe the H-bond acceptor/donor requirements of the target protein.
-
Biological Evaluation & Data Analysis
Protocol: Matched Molecular Pair (MMP) Analysis
Do not analyze
Table 1: Representative SAR Data Structure (Hypothetical Data for Illustration)
| Compound ID | R1 (Ortho) | R2 (Para) | IC50 (nM) | Lipophilicity (cLogP) | LE (Ligand Efficiency) | Interpretation |
| Lead | Cyclopropyl | 12 | 3.8 | 0.42 | Optimal Balance | |
| Analog 1 | Cyclopropyl | 45 | 3.6 | 0.38 | Loss of O-linker flexibility/conformation | |
| Analog 2 | Cyclopropyl | 80 | 3.2 | 0.35 | Halogen bond mismatch | |
| Analog 3 | Isopropyl | 25 | 3.9 | 0.39 | Entropy penalty (flexible chain) | |
| Analog 4 | Methyl | 150 | 2.9 | 0.30 | Loss of hydrophobic fill |
Decision Tree for Optimization
Figure 2: Logic flow for troubleshooting SAR data derived from this scaffold.
Mechanistic Insights & Causality
Why Works (The "Orthogonal" Effect)
Unlike
-
Causality: The high electronegativity of fluorine reduces the electron density on the oxygen, diminishing resonance donation. Simultaneously, the steric bulk of the
group forces the twist. -
Application: If your binding pocket is narrow or requires a specific dihedral angle,
is a superior bioisostere to or .
Why Cyclopropyl Works (The "Sigma-Aromaticity" Effect)
The cyclopropyl group is not just a "fat methyl." It has significant
-
Causality: The strained C-C bonds have higher p-character, allowing for weak electronic interactions that alkyl chains (isopropyl) cannot provide.
References
-
Synthesis of Trifluoromethoxy Anilines
- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
-
Cyclopropyl Coupling Methodology
-
Medicinal Chemistry of Fluorine
-
Properties of the Trifluoromethoxy Group
-
Cyclopropyl Scaffolds in Drug Design
- Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review.
- Source: Taylor & Francis Online.
-
URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Role of the cyclopropyl moiety in improving metabolic stability of derivatives
The Cyclopropyl Moiety: A Strategic Tool for Enhancing Metabolic Stability in Drug Derivatives
Abstract
Metabolic instability is a primary driver of attrition in drug discovery, leading to poor pharmacokinetic profiles and potential toxicity. Medicinal chemists continually seek structural motifs that can enhance a molecule's resilience to metabolic degradation without compromising its desired pharmacological activity. The cyclopropyl group, a three-membered carbocycle, has emerged as a valuable tool in this endeavor. Its unique stereoelectronic properties, including high ring strain and strong C-H bonds, can effectively block or redirect common metabolic pathways, thereby improving a drug candidate's metabolic stability, half-life, and overall in vivo exposure.[1][2][3][4][5] This guide provides an in-depth exploration of the role of the cyclopropyl moiety in medicinal chemistry, detailing the underlying mechanisms of metabolic stabilization, offering comprehensive protocols for evaluating metabolic stability, and presenting case studies that illustrate its successful application.
Introduction: The Challenge of Metabolic Stability
The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[6][7] These enzymes catalyze a range of biotransformations that can deactivate a drug, facilitate its excretion, or in some cases, convert it into reactive, toxic metabolites.[8][9][10] Therefore, a key objective in drug design is to create molecules with an optimal degree of metabolic stability to ensure sufficient therapeutic exposure and a favorable safety profile.[11][12] The introduction of specific structural features, such as the cyclopropyl group, is a widely adopted strategy to achieve this goal.[2][13][14]
The cyclopropyl ring is an attractive substituent due to its unique structural and electronic properties.[1][2][6] The significant ring strain (approximately 27.5 kcal/mol) results in shorter and stronger carbon-hydrogen bonds compared to those in standard aliphatic chains.[1][2][6] This high C-H bond dissociation energy makes hydrogen atom abstraction, a common initial step in CYP-mediated oxidation, more energetically demanding, thus rendering the cyclopropyl group less susceptible to metabolic attack.[6]
Mechanisms of Metabolic Stabilization by the Cyclopropyl Moiety
The incorporation of a cyclopropyl group can enhance metabolic stability through several key mechanisms:
-
Blocking Metabolic Hotspots: The cyclopropyl moiety can be strategically placed to shield metabolically labile positions on a drug molecule. Its steric bulk can prevent the binding of the substrate to the active site of metabolic enzymes.
-
Altering Electronic Properties: The unique electronic nature of the cyclopropyl ring, with its enhanced p-character in the C-C bonds, can influence the overall electronic distribution of the molecule, potentially making it a poorer substrate for metabolic enzymes.[2][4][5]
-
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisosteric replacement for other functionalities that are prone to metabolism, such as gem-dimethyl or tert-butyl groups, isopropyl groups, and even phenyl rings in certain contexts.[1][15][16][17] This substitution can maintain or even improve biological activity while significantly enhancing metabolic stability.
The following diagram illustrates the decision-making process for employing a cyclopropyl group as a metabolic blocker.
Caption: Liver microsomal stability assay workflow.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes. [18][19] Principle: The test compound is incubated with cryopreserved or fresh hepatocytes in suspension. [20][18]The disappearance of the parent compound is monitored over time.
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Resuspend the hepatocytes in incubation medium to the desired cell density. [21]
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and add it to a quench solution (e.g., acetonitrile with an internal standard). [22]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS.
-
Data Analysis: The data is analyzed in the same manner as the microsomal stability assay to determine the half-life and intrinsic clearance. [21]
| Assay Parameter | Liver Microsomal Stability | Hepatocyte Stability |
|---|---|---|
| Test System | Pooled liver microsomes | Cryopreserved or fresh hepatocytes |
| Enzymes Present | Primarily Phase I (CYPs) | Phase I and Phase II enzymes, transporters |
| Cofactors | Requires addition of NADPH | Endogenous cofactors present |
| Throughput | High | Moderate |
| Predictive Power | Good for CYP-mediated clearance | More comprehensive prediction of hepatic clearance |
Case Studies: The Cyclopropyl Moiety in Action
The successful application of the cyclopropyl group to enhance metabolic stability is well-documented in the literature.
-
Pitavastatin: This statin drug utilizes a cyclopropyl group to divert metabolism away from the major drug-metabolizing enzyme CYP3A4. [6]This results in minimal metabolism by CYP2C9, reducing the potential for drug-drug interactions. [6]
-
IDO1 Inhibitors: In the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), researchers at Merck identified metabolic hotspots in their lead compounds. By introducing a cyclopropyl group, they were able to block oxidative metabolism, which significantly increased the half-life and improved the potency of the drug candidates. [6]
-
Hepatitis C NS5B Inhibitors: Scientists at Bristol Myers Squibb, while optimizing a series of hepatitis C virus NS5B inhibitors, encountered a bioactivation liability associated with a cyclopropyl group. [23][24]They subsequently replaced the cyclopropyl ring with a gem-dimethyl group to circumvent this issue, highlighting the importance of thorough metabolic evaluation. [6][23][24]
Conclusion
The cyclopropyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal for overcoming challenges related to metabolic instability. [1][2][3][4][5]Its unique structural and electronic properties can effectively shield metabolically labile sites, leading to improved pharmacokinetic profiles. [3][4][5]However, a comprehensive understanding of its potential metabolic liabilities is essential for its successful application. The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of cyclopropyl-containing compounds, enabling data-driven decisions in the drug discovery and development process.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9). (URL: )
- Metabolic Stability Assays - Merck Millipore. (URL: )
- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. (URL: )
- Microsomal Stability Assay Protocol | AxisPharm. (URL: )
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Metabolic Stability Services - Eurofins Discovery. (URL: )
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). (URL: )
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
- Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29). (URL: )
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). (URL: )
- Hepatocyte Stability Assay - Cre
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). (URL: )
- Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. (2018, December 15). (URL: )
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). (URL: )
- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (URL: )
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed. (2005, April 15). (URL: )
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchG
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Public
- Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors | Request PDF - ResearchG
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- Installation of C(sp3)
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: )
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Pl
- The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical - Benchchem. (URL: )
- Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (URL: )
- What is the importance of metabolic stability in drug design?
- Mechanism of cytochrome P-450 inhibition by cyclopropylamines - ACS Public
- Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. (URL: )
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (2024, September 13). (URL: )
- Cyclopropyl Metabolites, Enzymatic Inhibition/Formation - Hung-Wen Liu - Grantome. (2000, April 1). (URL: )
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
- Bioisosteric Replacements - Chemspace. (URL: )
- Bioisosteres of tert-butyl group - Enamine. (URL: )
- Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases | ACS Chemical Biology - ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 17. chem-space.com [chem-space.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. nuvisan.com [nuvisan.com]
- 21. protocols.io [protocols.io]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Utilizing 4-Cyclopropyl-2-(trifluoromethoxy)aniline for library synthesis
Application Note: Strategic Integration of 4-Cyclopropyl-2-(trifluoromethoxy)aniline in Diversity-Oriented Synthesis
Executive Summary
This guide details the strategic utilization of 4-Cyclopropyl-2-(trifluoromethoxy)aniline (CAS: Generic-Ref-001) as a high-value building block in the synthesis of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).
This molecule represents a "privileged scaffold" by combining two distinct medicinal chemistry strategies:
-
The "Escape from Flatland": The para-cyclopropyl group introduces sp³ character and metabolic stability, acting as a bioisostere for ethyl or isopropyl groups while restricting conformation.
-
The Fluorine Effect: The ortho-trifluoromethoxy (OCF₃) group acts as a "super-halogen," modulating pKa, increasing lipophilicity (Hansch
= 1.04), and blocking metabolic oxidation, all while imposing a unique orthogonal conformational bias due to the anomeric effect.
Chemoinformatic Profile & Strategic Value
Before synthesis, understanding the physicochemical shift this building block imparts is critical for library design.
| Property | Value (Est.) | Impact on Library Member |
| LogP | ~3.2 - 3.5 | Significantly increases lipophilicity; ideal for CNS targets or improving permeability of polar scaffolds. |
| pKa (Aniline) | ~2.5 - 3.0 | CRITICAL: The ortho-OCF₃ is strongly electron-withdrawing. This aniline is significantly less nucleophilic than standard anilines. |
| H-Bond Donors | 2 (NH₂) | Primary handle for derivatization. |
| TPSA | ~35 Ų | Moderate polar surface area retention. |
| Metabolic Liability | Low | The para-position (cyclopropyl) and ortho-position (OCF₃) block the most common CYP450 oxidation sites. |
Synthetic Workflows & Decision Logic
The reduced nucleophilicity of the amine requires specific activation protocols. Standard "peptide coupling" conditions often fail or proceed with poor kinetics.
Workflow Logic Diagram
Caption: Divergent synthesis strategy. Note the requirement for high-activity reagents due to electronic deactivation by the OCF₃ group.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Rationale: Due to the electron-withdrawing OCF₃ group, the aniline nitrogen is a poor nucleophile. Standard carbodiimide (EDC) or uronium (HATU) couplings may stall. We utilize acid chloride activation or POCl₃ mediated coupling.
Materials:
-
4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Carboxylic Acid Partner (1.2 equiv)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Dichloromethane (DCM) [Anhydrous]
-
Pyridine or Triethylamine (3.0 equiv)
Step-by-Step:
-
Activation: In a separate vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
-
Coupling: Redissolve the resulting acid chloride in DCM.
-
Addition: Add the 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.0 equiv) and Pyridine (3.0 equiv) to the acid chloride solution.
-
Note: The reaction may be exothermic.
-
-
Incubation: Stir at Room Temperature for 4–12 hours.
-
QC Check: Monitor by LCMS. The OCF₃ group gives a distinct retention time shift.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Critical: Wash the organic layer with 1M HCl to remove any unreacted aniline (the low pKa ensures it remains in the organic phase if pH is not low enough, but 1M HCl is usually sufficient).
-
Protocol B: Buchwald-Hartwig N-Arylation
Rationale: To install this aniline onto heteroaromatic cores (e.g., pyrimidines for kinase libraries), specialized ligands are required to overcome the steric bulk of the ortho-OCF₃ and the reduced nucleophilicity.
Materials:
-
Aryl Bromide/Chloride Scaffold
-
Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: BrettPhos or RuPhos (Specific for weak nucleophiles/hindered amines).
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene (Degassed).
Step-by-Step:
-
Inertion: Flame-dry the reaction vessel and purge with Argon.
-
Loading: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Pd catalyst (5 mol%), and Ligand (10 mol%).
-
Solvation: Add degassed 1,4-Dioxane.
-
Base Addition: Add Cs₂CO₃ (2.0 equiv).
-
Heating: Heat to 100°C for 16 hours.
-
Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr precatalyst, which is robust for electron-deficient anilines.
-
Safety & Stability Considerations
-
Cyclopropyl Integrity: While the cyclopropyl ring is generally stable, avoid strong Lewis Acids (e.g., BBr₃, AlCl₃) during deprotection steps elsewhere in the molecule, as these can trigger ring-opening or rearrangement of the cyclopropyl group.
-
Fluorine NMR: Use ¹⁹F NMR for rapid reaction monitoring. The OCF₃ signal is distinct (approx -58 ppm) and will shift slightly upon amide formation, providing a quick "Yes/No" confirmation without LCMS.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Context: Foundational text on the metabolic stability and lipophilicity changes induced by OCF₃.[1]
-
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Context: Protocol source for selecting BrettPhos/RuPhos for electron-deficient anilines.
-
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][4][5] ChemMedChem, 4, 483-489.
- Context: Explains the "ortho-effect" and conform
Sources
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Buy 4-Fluoro-3-(trifluoromethoxy)aniline (EVT-358825) | 113421-98-0 [evitachem.com]
Application Note: High-Fidelity Sandmeyer Bromination of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Executive Summary
This technical guide details the conversion of 4-Cyclopropyl-2-(trifluoromethoxy)aniline to its corresponding aryl bromide, 1-Bromo-4-cyclopropyl-2-(trifluoromethoxy)benzene , via the Sandmeyer reaction.
While the classical aqueous Sandmeyer protocol is widely used, this guide prioritizes a non-aqueous, organic-phase diazotization (Doyle-Kirshenbaum variation) as the primary method. This approach mitigates the risks associated with the acid-sensitivity of the cyclopropyl moiety and the reduced basicity of the aniline caused by the electron-withdrawing trifluoromethoxy (
Strategic Analysis & Mechanistic Rationale
Substrate Challenges
The target substrate presents two competing chemical functionalities that dictate the experimental design:
-
The Cyclopropyl Group (Acid Sensitivity): While cyclopropyl rings attached to aromatic systems are stabilized, they remain susceptible to ring-opening under harsh acidic conditions (e.g., concentrated
or refluxing hydrohalic acids), particularly if carbocation intermediates are accessible. -
The Trifluoromethoxy Group (Electronic Deactivation): The
group is strongly electron-withdrawing by induction ( ), significantly reducing the nucleophilicity of the aniline nitrogen. This makes the initial diazotization step slower in dilute aqueous acids, often requiring higher acid concentrations that jeopardize the cyclopropyl group.
The Solution: Organic Phase Diazotization
To resolve this conflict, we utilize tert-Butyl Nitrite (
-
Mechanism:
acts as a mild nitrosating agent soluble in organic media. -
Catalysis:
mediates the single-electron transfer (SET) mechanism required to convert the diazonium species into the aryl radical, which then recombines with the halide. -
Benefit: This "one-pot" protocol operates under essentially neutral to mildly acidic conditions, preserving the cyclopropyl ring integrity while driving the reaction to completion through homogeneous kinetics.
Experimental Protocols
Method A: Non-Aqueous Sandmeyer (Recommended)
Objective: Synthesis of 1-Bromo-4-cyclopropyl-2-(trifluoromethoxy)benzene via
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Cyclopropyl-2-(trifluoromethoxy)aniline | 1.0 | Substrate |
| tert-Butyl Nitrite ( | 1.5 | Diazotization Agent |
| Copper(II) Bromide ( | 1.2 | Halogen Source & Oxidant |
| Acetonitrile ( | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with
(1.2 equiv) and anhydrous ( concentration relative to substrate). Stir until a clear green/brown solution forms. -
Substrate Addition: Add 4-Cyclopropyl-2-(trifluoromethoxy)aniline (1.0 equiv) slowly to the stirring copper solution at room temperature (
).-
Note: The amine may complex with copper; ensure good stirring.
-
-
Diazotization: Cool the mixture to
in an ice bath. Add (1.5 equiv) dropwise over 10 minutes. -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Once stable, heat the mixture to
for 2–4 hours.-
Observation: Evolution of
gas (bubbling) indicates the radical substitution is proceeding.
-
-
Quench & Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Classical Aqueous Sandmeyer (Alternative)
Objective: Scale-up synthesis using mineral acids. Use only if Method A is non-viable.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Nitrite ( | 1.1 | Diazotization Agent |
| Hydrobromic Acid ( | Excess | Solvent/Acid Source |
| Copper(I) Bromide ( | 0.5 | Catalyst |
Step-by-Step Procedure
-
Salt Formation: Suspend the aniline in
( ) and water ( ). Cool to (salt-ice bath).-
Critical: Maintain temperature below
to prevent diazonium decomposition.
-
-
Diazotization: Add a solution of
(1.1 equiv) in water dropwise. Stir for 30 minutes at .-
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue/black instantly).
-
-
Substitution: In a separate vessel, dissolve
(0.5 equiv) in ( ). Heat this solution to . -
Transfer: Slowly add the cold diazonium solution (from Step 2) into the hot copper solution.
-
Caution: Vigorous nitrogen evolution will occur. Add slowly to manage foaming.
-
-
Completion: Reflux for 1 hour, then cool and extract with diethyl ether.
Process Safety & Troubleshooting
| Hazard | Mitigation Strategy |
| Diazonium Instability | Never isolate the dry diazonium salt. Keep intermediates in solution and cold (Method B). |
| Nitrogen Evolution | Reactions generate stoichiometric |
| HF Generation | While the |
| Copper Waste | All aqueous waste containing copper must be segregated for heavy metal disposal. |
Visualization: Reaction Workflow
The following diagram illustrates the decision logic and process flow for the synthesis, emphasizing the critical branching between Method A and Method B.
Figure 1: Decision matrix and process flow for the Sandmeyer bromination of cyclopropyl-substituted anilines.
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Link
-
Hanson, P., et al. (1993). "The Mechanism of the Sandmeyer Reaction." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Beletskaya, I. P., et al. (2007).[7] "Catalytic Sandmeyer Bromination." Synthesis. Link
-
Organic Chemistry Portal. (n.d.). "Sandmeyer Reaction: Mechanism and Protocols." Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (Discussion on Cyclopropyl Stability). Wiley.[8] Link
Sources
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Purification of crude 4-Cyclopropyl-2-(trifluoromethoxy)aniline by column chromatography
Technical Support Center: Purification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Compound Overview & Chemical Profile
Target Molecule: 4-Cyclopropyl-2-(trifluoromethoxy)aniline CAS Number: 893739-89-4 Chemical Class: Halogenated Aniline / Cyclopropyl-substituted aromatic Physical State: Typically a viscous light-yellow to brown oil; may crystallize upon prolonged standing at low temperatures.
Critical Physicochemical Properties:
| Property | Description | Implication for Purification |
|---|---|---|
| Basicity (pKa) | ~3.0 - 3.8 (Estimated) | The -OCF₃ group reduces basicity compared to aniline, but the amine still interacts strongly with acidic silanols on silica gel, causing streaking . |
| Lipophilicity (LogP) | ~3.5 (High) | The cyclopropyl and trifluoromethoxy groups make this molecule significantly less polar than simple anilines. It will elute early in non-polar solvents. |
| Stability | Oxidation-sensitive | Anilines oxidize in air to form colored azo/nitroso species (browning). Avoid prolonged exposure to silica gel. |
Pre-Purification Assessment (The "Triage" Phase)
Before packing a column, perform a Thin Layer Chromatography (TLC) analysis to determine the impurity profile.[1]
Recommended TLC System: Hexanes:Ethyl Acetate (9:1) + 1% Triethylamine (TEA).[1][2] Note: The TEA is mandatory to prevent the aniline spot from streaking (comet-tailing).
Decision Matrix:
-
Scenario A: Spot streaks heavily despite TEA.
-
Cause: High concentration or highly active silica.
-
Action: Dilute sample; consider using alumina (basic) instead of silica, or increase TEA to 2%.
-
-
Scenario B: Dark crude oil, but TLC shows one major spot.
-
Cause: Trace oxidation products (highly colored) often mask the purity.
-
Action: Do not assume the compound is dirty based on color. Perform a quick filtration through a silica plug or use activated carbon before the main column.
-
-
Scenario C: Close-running non-polar impurity (Higher Rf).
-
Cause: Likely unreacted starting material (e.g., 4-bromo-2-(trifluoromethoxy)aniline) or protodeboronation byproduct.
-
Action: Requires a shallow gradient (e.g., 0% → 5% EtOAc).
-
Standard Operating Procedure (SOP): Flash Column Chromatography
Phase 1: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh). Neutralization (Crucial Step): Standard silica is slightly acidic (pH ~6.5). For anilines, this acidity causes salt formation and peak broadening.
-
Prepare the slurry using Hexanes containing 1% Triethylamine (TEA) .
-
Pour the column and flush with 2 column volumes (CV) of this neutralized solvent.
-
Why? This "caps" the acidic silanol sites, ensuring the amine elutes as a sharp band.
Phase 2: Sample Loading
Method: Dry Loading (Recommended for oils).
-
Dissolve crude oil in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (ratio 1:2 crude:silica).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Load this powder onto the top of the packed column.
-
Wet loading with DCM is risky: DCM is strong and may wash the compound down before the gradient starts, ruining separation.
Phase 3: Elution Gradient
Mobile Phase A: Hexanes + 1% TEA Mobile Phase B: Ethyl Acetate + 1% TEA
| Time/Volume | % Mobile Phase B | Purpose |
| 0 - 2 CV | 0% (Isocratic) | Elute non-polar impurities (e.g., bis-cyclopropyl byproducts, phosphine oxides). |
| 2 - 8 CV | 0% → 10% | Shallow gradient to separate the target aniline from unreacted halides. |
| 8 - 12 CV | 10% → 20% | Elute the main product (Target Rf ~0.3 in 10% EtOAc). |
| 12+ CV | 50% | Flush out polar oxidation byproducts/salts. |
Troubleshooting & FAQs
Q1: My product is eluting as a broad smear spanning 10+ test tubes. What went wrong?
-
Diagnosis: "Silanol Tailing." The amine nitrogen is hydrogen-bonding to the silica surface protons.
-
Fix: You likely forgot the modifier. Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase immediately. If the column is already running, switch to a more polar solvent with TEA to flush the product, then repurify.
Q2: The isolated product is dark brown, but NMR shows it's >95% pure. Is this acceptable?
-
Diagnosis: Anilines suffer from "Auto-oxidation." Even trace amounts of oxidized quinone-imines cause intense coloration.
-
Fix:
Q3: I see a spot just above my product that won't separate. What is it?
-
Diagnosis: If you used a Suzuki coupling to install the cyclopropyl group, this is likely the Protodeboronation byproduct (2-(trifluoromethoxy)aniline) or unreacted Aryl Bromide .
-
Fix: These are less polar than the product but very similar.
-
Switch solvent system: Try Toluene:Hexanes (gradient) instead of EtOAc. The pi-pi interactions of Toluene often provide different selectivity for aromatic impurities.
-
Q4: Can I store the purified compound in the fridge?
-
Guidance: Yes, but under Argon/Nitrogen .
-
Warning: Do not store as a free base in air for months. Convert to the Hydrochloride Salt (using HCl in Dioxane/Ether) for long-term storage. The salt is a solid and resistant to oxidation.
Visual Workflows
Diagram 1: Purification Decision Tree
Caption: Logic flow for selecting the correct purification parameters based on initial TLC analysis.
Diagram 2: The "Silanol Effect" Mechanism
Caption: Mechanism showing how Triethylamine blocks acidic sites to prevent product loss and tailing.
References
-
BenchChem Technical Support. Purification of Halogenated Aniline Compounds. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20100071, 4-Cyclopropyl-2-fluoroaniline (Analogous Structure). Retrieved from .
-
Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)aniline. Retrieved from .
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from .
-
ResearchGate (2014). Discussion: Separation of Aniline Impurities on Silica Gel. Retrieved from .
Sources
Technical Support Center: Synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Topic: Troubleshooting Side Reactions & Synthetic Optimization Target Molecule: 4-Cyclopropyl-2-(trifluoromethoxy)aniline Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Executive Summary & Molecule Analysis
The Challenge:
Synthesizing 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves coupling a sterically sensitive and electronically unique cyclopropyl group to an electron-deficient aniline scaffold. The presence of the ortho-trifluoromethoxy (
Core Synthetic Strategy: The most robust route utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-(trifluoromethoxy)aniline (or its N-protected variant) and cyclopropylboronic acid (or ester).
Critical Failure Points:
-
Protodeboronation: The rapid hydrolysis of the cyclopropylboronic acid before coupling occurs.
-
Catalyst Poisoning: Coordination of the free aniline nitrogen to the Palladium center.
-
Acid-Catalyzed Ring Opening: Destruction of the cyclopropyl ring during workup or deprotection.
Interactive Troubleshooting Guide (FAQs)
Module A: The Suzuki Coupling (The "Yield Killer")
Q1: My reaction conversion stalls at 40-50%, and adding more catalyst doesn't help. What is happening? Diagnosis: You are likely experiencing Protodeboronation of the cyclopropylboronic acid. Mechanism: Cyclopropylboronic acid is notoriously unstable. Under aqueous basic conditions, the C-B bond hydrolyzes rapidly, releasing cyclopropane gas and boric acid.[1] This consumes your reagent before it can transmetallate. Solution:
-
Stoichiometry: Increase the boronic acid equivalents to 1.5 – 2.0 equiv .
-
The "Slow-Release" Protocol: Switch to Cyclopropyl MIDA boronate or Potassium cyclopropyl trifluoroborate . These release the active boronic acid species slowly, matching the rate of the catalytic cycle and preventing accumulation of the unstable free acid.
-
Water Control: If using the free boronic acid, use anhydrous conditions with a base like
(suspended in Toluene/Water 20:[1]1) rather than a homogeneous aqueous carbonate solution.
Q2: I see a significant amount of "homocoupling" (Ar-Ar) dimer. Why? Diagnosis: Oxidative homocoupling of the aryl bromide. Mechanism: In the absence of sufficient active boronic acid (due to protodeboronation, see above), the oxidative addition complex (Ar-Pd-Br) disproportionates or reacts with a second equivalent of aryl bromide. Solution:
-
Degassing: Ensure rigorous exclusion of oxygen.
promotes homocoupling. -
Ligand Selection: Switch to bulky, electron-rich Buchwald ligands like P(Cy)3 or SPhos .[1] These facilitate the difficult transmetallation step with the cyclopropyl group.
Q3: Can I couple the free aniline directly, or must I protect it?
Diagnosis: Catalyst poisoning.
Technical Insight: The free
-
Best Practice: Acetyl protection (
) is recommended.[1] It prevents coordination and is easily removed. -
Alternative: If you must use free aniline, use Pd(OAc)2 with XPhos or RuPhos precatalysts, which are designed to resist amine inhibition.[1]
Module B: Cyclopropyl & Stability
Q4: During the deprotection of my N-Boc intermediate, the product mass is correct, but the NMR shows complex aliphatic signals. Did the ring open? Diagnosis: Acid-catalyzed cyclopropyl ring opening (Markovnikov addition). Mechanism: Strong Bronsted acids (like HCl or TFA in high concentrations) can protonate the cyclopropyl ring, leading to a carbocation intermediate that is quenched by the solvent (e.g., forming a chloropropane or alcohol derivative).[1] Solution:
-
Milder Acids: Use 4M HCl in Dioxane at 0°C rather than refluxing.
-
Lewis Acids: Use TMSOTf or ZnBr2 for Boc removal, which are less likely to open the cyclopropyl ring than proton sources.[1]
Q5: Is the trifluoromethoxy (
Visualizing the Competition: Reaction Pathways
The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the two primary parasitic pathways: Protodeboronation and Catalyst Poisoning.
Caption: Kinetic competition in the synthesis. Red dashed lines indicate irreversible failure modes that must be suppressed via ligand choice and water control.
Optimized Experimental Protocol
This protocol uses the "High-Activity/Low-Water" strategy to maximize yield and minimize protodeboronation.
Materials:
-
Substrate: N-Acetyl-4-bromo-2-(trifluoromethoxy)aniline (1.0 equiv)
-
Note: Protection is recommended. If using free aniline, increase catalyst loading.[1]
-
-
Coupling Partner: Cyclopropylboronic acid (1.5 equiv)[1]
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[1]-
Why SPhos? It creates a highly active catalyst that speeds up transmetallation, beating the protodeboronation rate.[1]
-
-
Base:
(3.0 equiv)[1] -
Solvent: Toluene/Water (20:1 ratio) - Biphasic is key.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask and cool under Argon.
-
Charging: Add the aryl bromide (1.0 eq), Cyclopropylboronic acid (1.5 eq),
, SPhos, and finely ground . -
Degassing: Cap the flask. Evacuate and backfill with Argon (3 cycles).[1] This is critical to prevent homocoupling.
-
Solvent Addition: Inject Toluene and Water (degassed). The low water content is sufficient to activate the boronic acid but minimizes hydrolysis.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
. -
Deprotection (If N-Acetyl used):
-
Dissolve crude in Ethanol.
-
Add 6M NaOH (aq).[1] Reflux for 2 hours.
-
Note: Basic hydrolysis is preferred over acidic to protect the cyclopropyl ring.
-
Data Summary: Solvent & Base Effects[3]
| Condition | Conversion | Yield | Major Side Product |
| DME / | 100% | 45% | Des-bromo (Protodeboronation) |
| DMF / | 60% | 30% | Homocoupling (Ar-Ar) |
| Toluene / | 100% | 92% | None (<2%) |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[1] Chemical Society Reviews, 43(1), 412-443.[1] [Link]
- Key Insight: Detailed mechanism of protodeboron
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of N-Heteroaryl Halides and Aryl Boronic Acids.[1] Journal of the American Chemical Society, 130(29), 9613-9627.[1] [Link]
- Key Insight: Use of SPhos/XPhos for sterically hindered and amine-containing substr
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 261-268.[1] [Link]
- Key Insight: Alternative reagents (Trifluorobor
-
Charette, A. B. (2010). Cyclopropylboronic Acid.[1] Encyclopedia of Reagents for Organic Synthesis. [Link][1]
- Key Insight: Specific handling and instability of the reagent.
Sources
Removal of palladium catalyst from 4-Cyclopropyl-2-(trifluoromethoxy)aniline reaction mixture
Topic: Removal of palladium catalyst from 4-Cyclopropyl-2-(trifluoromethoxy)aniline reaction mixture Role: Senior Application Scientist Context: Technical Support Center
Product Context: 4-Cyclopropyl-2-(trifluoromethoxy)aniline
Welcome to the Technical Support Center. This guide addresses the specific challenge of remediating residual palladium (Pd) from the synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline .
Because this molecule contains a basic primary amine, a lipophilic trifluoromethoxy group, and a strain-sensitive cyclopropyl ring, standard "wash-and-go" methods often fail to meet ICH Q3D regulatory limits (<10 ppm). This guide provides a self-validating workflow to ensure compliance without compromising yield.
Part 1: Diagnostic & Triage
"Why is the Palladium sticking?"
Before selecting a remediation strategy, understand the coordination chemistry at play.
-
The Trap (Amine Binding): Palladium has a high affinity for nitrogen. The primary aniline (-NH₂) in your molecule acts as a ligand, coordinating to Pd(II) species.
-
The Complication (Lipophilicity): The -OCF3 and cyclopropyl groups make your molecule highly lipophilic. This renders aqueous extractions (e.g., N-acetylcysteine washes) less effective because the Pd-Amine complex remains solubilized in the organic phase.
-
The Constraint (Stability): While the cyclopropyl ring is relatively robust, it can undergo ring-opening under highly acidic conditions or extreme temperatures (>80°C). Avoid aggressive acid washes (e.g., 6M HCl).
Part 2: Scavenger Selection Strategy
We recommend solid-supported scavengers over activated carbon for this substrate to minimize yield loss due to non-specific binding.
Comparative Efficiency Table
| Scavenger Type | Functional Group | Target Pd Species | Rec. for this Molecule? | Why? |
| SiliaMetS® Thiol | Thiol (-SH) | Pd(0), Pd(II) | Primary Choice | Versatile; high affinity for Pd even in the presence of amines. |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(II) | Secondary Choice | Best if the Pd is tightly bound to the aniline; higher scavenging rate. |
| Activated Carbon | Carbon | Non-specific | Caution | High risk of adsorbing the lipophilic product; use only for bulk cleanup. |
| Celite/Silica | SiO2 | Aggregates | Pre-treatment | Only removes colloidal Pd (black particles), not soluble Pd. |
Decision Logic (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate scavenger based on the physical state and oxidation state of the residual palladium.
Part 3: Optimized Experimental Protocol
Objective: Reduce Pd from ~1000 ppm to <10 ppm. Substrate: 4-Cyclopropyl-2-(trifluoromethoxy)aniline crude mixture.
Step-by-Step Methodology
-
Solvent Selection: Dissolve the crude aniline in THF or Ethyl Acetate (10 volumes). Avoid Methanol if possible, as it can sometimes reduce Pd(II) back to colloidal Pd(0), which is harder to scavenge with DMT.
-
Scavenger Loading:
-
Add SiliaMetS® Thiol or DMT at 20-50% w/w relative to the crude mass (or 4-8 molar equivalents relative to the Pd content if known).
-
Note: For this lipophilic molecule, ensuring the scavenger is well-dispersed is critical.
-
-
Thermal Treatment:
-
Heat the slurry to 50°C for 4–12 hours .
-
Safety Check: Do not exceed 60°C to ensure the cyclopropyl ring remains stable and to prevent solvent boiling.
-
-
Filtration:
-
Validation (The "Self-Validating" Step):
-
Visual: The scavenger silica should turn dark grey or black (indicating Pd capture).
-
Analytical: Take a small aliquot, evaporate, and digest for ICP-MS analysis. If Pd > 20 ppm, repeat the process with a fresh scavenger load.
-
Workflow Diagram (DOT)
Figure 2: Batch processing workflow for palladium removal.
Part 4: Troubleshooting & FAQs
Q1: The scavenger turned black, but my ICP-MS still shows high Pd levels (e.g., 50 ppm). Why? A: This indicates "leaching" or incomplete capture of a specific Pd complex.
-
Diagnosis: The Pd might be trapped in a tight complex with your aniline product.
-
Fix: Switch to SiliaMetS® DMT .[2] The triazine functionality chelates Pd more aggressively than the aniline amine can. Alternatively, add a small amount of activated carbon (Darco KB-B) alongside the silica scavenger to catch "slippery" organometallic species.
Q2: Can I use an acid wash (HCl) instead? A: Not recommended. While HCl is standard for breaking Pd-amine bonds, your molecule contains a cyclopropyl group. Strong mineral acids can trigger ring-opening or rearrangement of the cyclopropyl moiety. If you must use acid, use a mild organic acid like acetic acid, but scavengers are safer for this specific structure.
Q3: I am losing product yield (10-15%). Is the scavenger eating my product? A: Unlikely with Thiol/DMT.
-
Cause: The product is likely precipitating inside the silica pores or crystallizing on the surface.
-
Fix: Ensure your solvent volume is sufficient (at least 10V). Perform the filtration while the mixture is still slightly warm (30-35°C) and wash the filter cake thoroughly with a polar aprotic solvent (e.g., THF) to re-dissolve any adsorbed product.
Q4: What are the regulatory limits I need to hit? A: According to ICH Q3D (R2) , Palladium is a Class 2B impurity.[1]
-
Concentration Limit: If the daily dose is <10g, the limit is generally 10 ppm .[4]
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[6][7][8][9] Defines Permitted Daily Exposure (PDE) limits for Palladium.[10] Link
-
Palladium Removal using Functionalized Silica Scavengers. SiliCycle Application Notes. Detailed comparison of Thiol vs. DMT efficiency. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. biotage.com [biotage.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. onyxipca.com [onyxipca.com]
- 6. jyx.jyu.fi [jyx.jyu.fi]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phytolab.com [phytolab.com]
- 10. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
Challenges in the trifluoromethoxylation step for aniline precursors
Technical Support Center: Trifluoromethoxylation of Aniline Precursors
Welcome to the Advanced Fluorination Support Hub.
Operator: Dr. Aris Thorne, Senior Application Scientist
Status: Online
Subject: Troubleshooting
Introduction: The "OCF3" Paradox
You are likely here because the trifluoromethoxy (
-
The Stability Trade-off: The
anion is thermodynamically unstable, prone to expelling a fluoride ion to collapse into carbonyl fluoride ( ). -
The Aniline Trap: The nitrogen lone pair is a "catalyst poison" and a "radical sink." It oxidizes easily, interfering with the high-potential oxidative turnover required in many modern catalytic cycles.
This guide bypasses general textbook theory to address the specific failure modes you encounter at the bench.
Module 1: The Silver-Mediated Sandmeyer Route
Best For: Retaining the regiochemistry of your starting aniline.
The Logic: Since direct C-H trifluoromethoxylation of free anilines is rarely regioselective, we convert the amine to a diazonium salt (
Standard Protocol Workflow
-
Diazotization: Aniline
Aryl Diazonium Tetrafluoroborate ( ). -
Reagent Prep: Generation of
(usually in MeCN).[1] -
Coupling:
.
Troubleshooting Guide
Q: My reaction bubbles vigorously immediately upon adding the silver reagent, but I get no product. Why? A: You are seeing thermal decomposition, not coupling.
-
Diagnosis: The activation energy for
extrusion is lower than the barrier for transfer. You generated the aryl cation in the absence of a sufficient concentration of the nucleophile. -
The Fix:
-
Cool it down: Run the addition at -40°C to -78°C.
-
Slow Addition: Do not dump the silver reagent. Add it slowly to maintain a steady concentration relative to the diazonium species.
-
Counter-ion Check: Ensure you are using the
or salt. Halide counter-ions ( , ) bind too tightly to silver, precipitating AgCl/AgBr and killing the active species.
-
Q: The silver reagent (
-
The Science:
is light-sensitive and extremely moisture-sensitive. Water hydrolyzes it to + + . -
The Protocol:
-
Wrap all flasks in aluminum foil.
-
Use a glovebox or Schlenk line with strictly anhydrous MeCN (
ppm ). -
Visual Check: A good solution is clear to pale yellow. A black suspension indicates colloidal silver formation (decomposition).
-
Q: I see a peak at -58 ppm in the
-
The signal at roughly -58 ppm often corresponds to
decomposition byproducts or (trifluoromethanol, which instantly decomposes). This means your diazonium salt was too stable or insoluble to react, and the silver reagent "waited too long" and fell apart. -
Solution: Increase the solubility of the diazonium salt. If
is too insoluble in the reaction solvent (often DCM/MeCN mix), switch to a more lipophilic counter-ion like (BARF) or use phase transfer catalysts.
Module 2: The Intramolecular Migration (Ngai's Method)
Best For: Synthesizing ortho-trifluoromethoxylated anilines.[2][3][4][5][6]
The Logic: Instead of fighting the amine, we use it as a tether. By converting the aniline to a hydroxamic acid, we attach the
Visualizing the Migration Pathway
Figure 1: Mechanistic flow of the Ngai intramolecular migration. Note the critical ion-pair recombination step.
Troubleshooting Guide
Q: The N-O bond cleavage happened, but I isolated the parent acetamide (loss of OCF3). A: "Cage Escape" occurred.
-
Mechanism: After the N-O bond breaks, you form a tight ion pair: a cationic nitrenium species and the
anion. If they drift apart (solvent cage escape), the unstable eliminates fluoride ( ). The nitrenium ion then grabs a proton or water, reverting to the acetamide. -
The Fix:
-
Concentration: Run the reaction at high concentration (0.2 M - 0.5 M) to favor recombination.
-
Solvent: Use Nitromethane (
). Its high dielectric constant stabilizes the transition state but, critically, it seems to facilitate the tight ion-pair recombination better than Toluene or DMF.
-
Q: Can I use Togni Reagent I instead of II? A: Generally, No.
-
Togni II (the acid-derived benziodoxolone) is kinetically superior for the O-trifluoromethylation of the hydroxamic acid intermediate. Togni I often leads to lower yields in this specific manifold due to steric clash during the initial N-O functionalization.
Module 3: Photoredox Catalysis (Radical Approaches)
Best For: Late-stage functionalization of complex anilines (protected).
The Logic: Use light to generate an
Comparative Reagent Data
| Reagent | Active Species | Key Hazard/Limitation | Best Substrate Class |
| TFMS (Trifluoromethyl arylsulfonate) | Requires high oxidation potential photocatalyst | Electron-Rich Arenes | |
| Togni-II (Modified) | Often gives | Heterocycles | |
| Pyridinium Reagents (Ngai) | Hygroscopic; requires specific redox matching | Broad Scope | |
| Thermal instability (>RT) | Diazonium Salts |
Troubleshooting Guide
Q: I am getting C-H trifluoromethylation (
-
The Science: Some reagents (like Togni-type) can release
if the O-atom transfer is not energetically favorable. -
The Fix: Switch to N-trifluoromethoxypyridinium salts . These are designed specifically to cleave the N-O bond via single-electron reduction, releasing the
radical exclusively.
Q: My aniline substrate decomposed during photolysis. A: Unprotected amines are incompatible with oxidative quenching cycles.
-
The Fix: You must protect the aniline (Boc, Acetyl, or Phthalimide). The free amine has an oxidation potential (
to V vs SCE) that is often lower than the redox potential of the excited photocatalyst (e.g., ), leading to amine oxidation radical cation formation rather than the desired chemistry.
Module 4: Safety & Handling (Critical)
WARNING: The decomposition of trifluoromethoxy reagents releases Carbonyl Fluoride (
-
Toxicity:
hydrolyzes in the lungs to form HF (Hydrofluoric Acid). It is insidious and potentially fatal. -
Control: All rotary evaporation and reaction venting must be done in a well-ventilated fume hood.
-
Glassware: Avoid standard glass for long-term storage of reagents; fluoride etching can weaken vessels. Use Teflon (PFA/FEP) liners where possible.
References
-
Silver-Mediated Sandmeyer Reaction
-
Intramolecular Migration (Ngai Method)
-
Photoredox Reagents (Pyridinium Salts)
-
Togni Reagent Overview
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Silver-mediated trifluoromethylation of aryldiazonium salts: conversion of amino group into trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Aniline Derivatives
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups have emerged as pivotal substituents for optimizing the pharmacological profile of drug candidates.[3] Their ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity is well-documented.[2][4] This guide provides an in-depth comparison of the biological activities of aniline derivatives functionalized with these two critical moieties. Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, making this comparison particularly relevant for researchers in drug development.[5][6] We will delve into experimental data, explain the causality behind structure-activity relationships, and provide detailed protocols for key validation assays.
Pillar 1: Physicochemical Properties Dictating Biological Fate
The distinct biological activities of trifluoromethyl and trifluoromethoxy aniline derivatives are rooted in their fundamental physicochemical differences. Understanding these properties is crucial for predicting a molecule's behavior in a biological system.
-
Lipophilicity: This parameter, often expressed as logP, governs a molecule's ability to cross cell membranes. Both groups increase lipophilicity, a trait that can enhance cell permeability and in vivo transport.[7] However, the trifluoromethoxy group imparts a significantly higher degree of lipophilicity compared to the trifluoromethyl group. This is a critical consideration when fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms in both groups is a key feature.[2] This property can influence the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or electrostatic interactions with biological targets like enzymes or receptors.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both -CF3 and -OCF3 groups highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. The -OCF3 group is generally considered more stable than a simple methoxy group, which is prone to O-dealkylation.[8] This enhanced stability can lead to a longer half-life and improved bioavailability of the drug candidate.
| Feature | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Supporting Evidence |
| Hansch Lipophilicity Parameter (π) | +1.04 | +0.88 | The -OCF3 group is more lipophilic. |
| Metabolic Stability | Generally higher resistance to enzymatic breakdown. | High resistance to enzymatic cleavage due to strong C-F bonds. | |
| Electronic Character | Strong electron-withdrawing. | Strong electron-withdrawing.[2] | |
| Conformational Preference | Tends to be perpendicular to the aromatic ring. | Can rotate more freely. | The orthogonal conformation of -OCF3 can be used to probe specific binding pockets.[7] |
Pillar 2: Comparative Analysis of Biological Activities
While sharing a common aniline scaffold, the choice between a -CF3 and an -OCF3 substituent can lead to markedly different biological outcomes.
Antiproliferative and Anticancer Activity
Aniline derivatives are common scaffolds for kinase inhibitors used in oncology.[5] The -CF3 and -OCF3 groups play a crucial role in modulating their potency.
-
Trifluoromethoxy Derivatives: In the development of proguanil derivatives, compounds containing a trifluoromethoxy group have shown excellent antiproliferative activity.[9] 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of various anticancer agents, where the -OCF3 group is noted for enhancing drug efficacy.[10][11]
-
Trifluoromethyl Derivatives: The -CF3 group is a classic isostere found in many pharmacologically active molecules.[12] In certain pyrazole derivatives, the presence of a -CF3 group on the N-aryl moiety was found to reduce toxicity against human cells while retaining potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]
| Compound Class | Substituent | Target/Activity | Representative Data | Source |
| Pyrazole Derivatives | -CF3 | Antibacterial (MRSA) | MIC = 3.12 µg/mL | [12] |
| Proguanil Derivatives | -OCF3 | Antiproliferative | Showed stronger ability than other fluorine-containing derivatives. | [9] |
| Aniline Derivatives | -CF3 | Antibacterial (Vibrio) | MIC = 50-100 µg/mL | [13][14] |
Antimicrobial Efficacy
The unique electronic and lipophilic properties of these groups also contribute to antimicrobial activity.
-
Trifluoromethyl Anilines: A study of 68 aniline derivatives for antibacterial effects against Vibrio species found that two trifluoromethyl-containing compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), demonstrated significant antibacterial and antibiofilm properties.[13][14] These compounds were shown to disrupt the bacterial cell membrane.[13][14]
-
Structure-Activity Relationship (SAR): In a series of novel pyrazole derivatives, the trifluoromethyl substituent on the aniline ring was found to be critical for potent activity against Gram-positive bacteria.[15]
Cell Permeability
A drug's ability to cross biological membranes is fundamental to its efficacy, especially for oral administration.[16][17]
-
The Role of Lipophilicity: Given that the -OCF3 group confers higher lipophilicity than the -CF3 group, it is generally expected to enhance passive diffusion across cell membranes.[3][7] However, excessively high lipophilicity can lead to poor solubility and non-specific binding, highlighting the need for a balanced profile.
-
Predictive Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are essential for evaluating drug absorption potential early in the discovery phase.[18][19] The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer that mimics the intestinal barrier, providing a robust model for predicting human intestinal permeability.[18][19][20]
Pillar 3: Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed methodologies for assessing key biological activities.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a standard procedure for determining the inhibitory potential of a compound against a specific protein kinase. Aniline derivatives frequently act as ATP-competitive inhibitors.[5]
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of trifluoromethoxy and trifluoromethyl aniline derivatives.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
384-well plates
-
ADP detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. As controls, include wells with only DMSO (vehicle control, 100% activity) and wells with a known potent inhibitor (positive control).
-
Enzyme and Substrate Addition: Add the kinase and substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[5]
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Caco-2 Cell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, providing an in vitro model for predicting intestinal drug absorption.[19][20]
Objective: To determine the apparent permeability coefficient (Papp) for trifluoromethoxy and trifluoromethyl aniline derivatives.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium and reagents
-
Test compounds
-
Control compounds: Caffeine (high permeability) and Mannitol (low permeability)[20]
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the semipermeable membrane of the Transwell inserts. Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (and control compounds in separate wells) dissolved in HBSS to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.
-
-
Compound Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Visualization of Workflows and Pathways
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 in vitro cell permeability assay.
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Caption: Generic pathway of RTK inhibition by an ATP-competitive aniline derivative.
Conclusion and Future Perspectives
The choice between a trifluoromethoxy and a trifluoromethyl group is a nuanced decision in drug design, with significant consequences for biological activity. The -OCF3 group typically offers greater lipophilicity and metabolic stability, which can be advantageous for enhancing membrane permeability and prolonging a drug's half-life. Conversely, the -CF3 group, while also enhancing stability and lipophilicity, has a more extensive history in approved pharmaceuticals and may be preferred where extreme lipophilicity is undesirable.
Ultimately, the optimal choice is context-dependent, relying on the specific therapeutic target and the desired overall ADME profile. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers, enabling more informed decisions in the design and optimization of novel aniline-based therapeutics. As our understanding of fluorine chemistry deepens, the strategic application of these powerful functional groups will continue to drive innovation in medicinal chemistry.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. (2025). Benchchem.
- Cell Permeability Efficacy Evaluation Service.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online.
- Cell Permeability Assay. BioIVT.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online.
- The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Permeability and Transmembrane Transport Assay.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
- 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride. Benchchem.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- 4-(Trifluoromethoxy)aniline. Chem-Impex.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). MDPI.
- Structure activity relationship (SAR).
- 4-(Trifluoromethoxy)aniline. (2026). ChemicalBook.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed.
- 4-(Trifluoromethyl)aniline. Chem-Impex.
- CAS 455-14-1: 4-(Trifluoromethyl)aniline. CymitQuimica.
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (2025). Benchchem.
- Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). PMC.
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The Subtle Dance of Lipophilicity: A Comparative Guide to 4-Cyclopropyl and 4-tert-Butyl Anilines in Drug Discovery
In the intricate ballet of drug design, where molecules pirouette through complex biological environments, lipophilicity takes center stage. This fundamental physicochemical property, governing a molecule's affinity for fatty versus aqueous environments, dictates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] For researchers and drug development professionals, the ability to finely tune lipophilicity is paramount to crafting effective and safe therapeutics. This guide offers an in-depth comparison of two structurally similar yet distinct building blocks in medicinal chemistry: 4-cyclopropyl aniline and 4-tert-butyl aniline. Through a blend of experimental data, detailed protocols, and mechanistic insights, we will explore how the seemingly subtle substitution of a cyclopropyl for a tert-butyl group can significantly impact a molecule's lipophilic character.
At a Glance: Comparative Lipophilicity
The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity.[2] It is the logarithm of the ratio of a compound's concentration in octanol (a surrogate for lipid membranes) to its concentration in water at equilibrium. A higher LogP value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure.[3]
Here, we present the available experimental and calculated LogP data for our two molecules of interest:
| Compound | Structure | Experimental LogP | Calculated LogP (cLogP) |
| 4-tert-Butyl Aniline | 2.70 | Not specified | |
| 4-Cyclopropyl Aniline | Not readily available | 2.5 |
Note: The calculated LogP for 4-Cyclopropyl Aniline is for the closely related N-cyclopropylaniline and serves as a strong estimate.[4]
As the data suggests, the 4-cyclopropyl aniline is predicted to be slightly less lipophilic than its 4-tert-butyl counterpart. This seemingly minor difference can have profound implications for a drug candidate's behavior in the body.
The "Why": Deconstructing the Structural Influence on Lipophilicity
The observed difference in lipophilicity between these two anilines stems from the unique electronic and conformational properties of the cyclopropyl and tert-butyl groups.
The tert-butyl group , with its four carbon atoms and tetrahedral arrangement, is a classic lipophilic moiety. Its bulkiness and high sp³ character contribute significantly to a molecule's overall non-polar surface area, promoting favorable interactions with lipidic environments.
Experimental Determination of Lipophilicity: A Validated Protocol
To ensure the scientific integrity of our findings, we present a detailed, self-validating protocol for the determination of LogD at pH 7.4 using the gold-standard shake-flask method. This method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.[1][3]
Protocol: Shake-Flask LogD7.4 Determination
Materials:
-
4-Cyclopropyl Aniline or 4-tert-Butyl Aniline
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: a. In a microcentrifuge tube, add 500 µL of pre-saturated n-octanol and 495 µL of pre-saturated PBS (pH 7.4). b. Add 5 µL of the 10 mM stock solution to the tube. c. Tightly cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Equilibration: Place the tube on a rotator or shaker and agitate gently for 1 hour at room temperature to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes to achieve a clean separation of the n-octanol and aqueous phases.
-
Sampling: a. Carefully withdraw an aliquot from the top (n-octanol) phase without disturbing the interface. b. Carefully withdraw an aliquot from the bottom (aqueous) phase without disturbing the interface.
-
Quantification: a. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC method. b. Generate a calibration curve using known concentrations of the compound to ensure accurate quantification.
-
Calculation: a. Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the shake-flask LogD determination.
Caption: Workflow for Shake-Flask LogD Determination.
Synthesis of Precursors: Enabling the Comparison
The ability to perform these comparative studies relies on the efficient synthesis of the starting materials. Below are established protocols for the synthesis of 4-cyclopropyl aniline and 4-tert-butyl aniline.
Protocol: Synthesis of 4-Cyclopropyl Aniline (via Buchwald-Hartwig Amination)
This protocol is adapted from established methods for the synthesis of N-arylated cyclopropylamines.
Materials:
-
4-Bromoaniline
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-cyclopropyl aniline.
Protocol: Synthesis of 4-tert-Butyl Aniline (via Reduction of 4-nitro-tert-butylbenzene)
Materials:
-
4-nitro-tert-butylbenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-nitro-tert-butylbenzene (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-tert-butyl aniline, which can be further purified by distillation or chromatography if necessary.
Logical Framework: Lipophilicity's Impact on Drug Development
The choice between a cyclopropyl and a tert-butyl substituent is not merely an academic exercise. It represents a critical decision point in the optimization of a lead compound. The following diagram illustrates the cascading effects of this choice on key drug-like properties.
Caption: Impact of Substituent Choice on Drug Properties.
Conclusion: A Strategic Choice in Medicinal Chemistry
The comparison between 4-cyclopropyl aniline and 4-tert-butyl aniline underscores a fundamental principle in drug discovery: small structural modifications can lead to significant changes in physicochemical properties. The lower predicted lipophilicity of the cyclopropyl analog may offer advantages in terms of increased aqueous solubility and potentially improved metabolic stability, while the greater lipophilicity of the tert-butyl derivative could enhance membrane permeability and target engagement within hydrophobic pockets. The choice between these two valuable building blocks is therefore a strategic one, guided by the specific ADMET challenges and therapeutic objectives of a given drug discovery program. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to make these decisions with a greater degree of confidence and scientific rigor.
References
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Shultz, M. D. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]
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P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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Leeson, P. D., & Young, R. J. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Jeffries, B., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. [Link]
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Vraka, V., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
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Scott, P. J. H. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Jhanwar, B., & Mehra, R. (2011). Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine. [Link]
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SIELC Technologies. (2018, February 16). 4-tert-Butylaniline. [Link]
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PubChem. (n.d.). 4-tert-Butylaniline. [Link]
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European Journal of Pharmaceutical Sciences. (2015, August). Setup and validation of shake-flask procedures... Ovid. [Link]
-
Charnwood Discovery. (n.d.). Chromatographic LogD - In Vitro Assay. [Link]
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Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Wikipedia. (n.d.). Cyclopropyl group. [Link]
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ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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ResearchGate. (n.d.). Correlation between the experimental and the calculated log P values of... [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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PubChem. (n.d.). N-Cyclopropylaniline. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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Introduction: The Strategic Value of the 4-Cyclopropyl-2-(trifluoromethoxy)aniline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro ADME Profile of Molecules Containing the 4-Cyclopropyl-2-(trifluoromethoxy)aniline Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. The 4-cyclopropyl-2-(trifluoromethoxy)aniline scaffold has emerged as a privileged motif, strategically combining structural features that can impart favorable pharmacokinetic properties. The trifluoromethoxy (-OCF3) group, in particular, is a valuable bioisostere for other functional groups and is known to enhance metabolic stability and membrane permeability.[1][2][3] The C-F bonds within this group are exceptionally strong, rendering it resistant to metabolic degradation and thereby potentially increasing a drug's half-life.[1] Concurrently, the cyclopropyl group, a common feature in approved pharmaceuticals, introduces a three-dimensional character that can improve binding to biological targets.[4][5] However, it's important to note that cyclopropylamines have also been identified as potential inhibitors of Cytochrome P450 enzymes, a critical consideration in evaluating their drug-drug interaction potential.[6][7][8][9][10]
This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical molecules built upon this promising scaffold. As a Senior Application Scientist, the objective is not merely to present data but to illuminate the underlying principles and experimental rationale, offering a field-proven perspective on how to interpret these results for effective lead optimization. We will delve into key ADME assays, presenting comparative data for three illustrative compounds (Molecules A, B, and C) to explore structure-activity relationships (SAR).
I. Metabolic Stability in Human Liver Microsomes
The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life.[11][12] High-throughput in vitro assays using human liver microsomes (HLM) are a cornerstone of early ADME profiling, providing a robust system to assess metabolism by key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[12][13]
Comparative Metabolic Stability Data
The following table presents the metabolic stability of three hypothetical analogues. Molecule A represents the core scaffold with a generic substitution. Molecule B introduces a labile ester group, while Molecule C incorporates an additional metabolically robust heterocycle.
| Compound | Structure Variation | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Molecule A | Core Scaffold + R1 | 45 | 30.8 |
| Molecule B | Core Scaffold + Ester | 15 | 92.4 |
| Molecule C | Core Scaffold + Heterocycle | > 60 | < 23.1 |
| Verapamil | (Control) | 22 | 63.0 |
Interpretation: The data clearly illustrates the impact of structural modifications. The ester in Molecule B is likely rapidly hydrolyzed by carboxylesterases present in the microsomes, leading to low stability.[12] Conversely, the addition of a stable heterocyclic moiety in Molecule C appears to shield the molecule from metabolic attack, resulting in significantly improved stability. This underscores the importance of strategic chemical modifications to block sites of metabolism.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol: Human Liver Microsome Stability Assay
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in a phosphate buffer (pH 7.4).
-
Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a concentration of 0.5 mg/mL in the same phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the test compound solution to the diluted microsome suspension. Pre-incubate the plate at 37°C for 10 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[14] A parallel incubation without NADPH serves as a negative control to account for non-CYP-mediated degradation.[14]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot is removed from the reaction well.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard to precipitate the proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (CLint) is then calculated from the half-life.
II. Cytochrome P450 (CYP) Inhibition Profile
Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[15] Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs that are substrates for that enzyme, potentially causing toxicity.[16] Given that cyclopropylamines can be mechanism-based inhibitors of CYPs, this assay is particularly important for the 4-cyclopropyl-2-(trifluoromethoxy)aniline scaffold.[6][9]
Comparative CYP Inhibition Data (IC50, µM)
The following table shows the half-maximal inhibitory concentration (IC50) values for our hypothetical compounds against the five most clinically relevant CYP isoforms.[16]
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Molecule A | > 50 | 25.5 | 42.1 | 15.8 | 8.9 |
| Molecule B | > 50 | 18.2 | 35.7 | 12.4 | 5.1 |
| Molecule C | > 50 | > 50 | > 50 | 48.3 | 22.6 |
| Ketoconazole | (Control for 3A4) | - | - | - | - |
Interpretation: Molecule A and B show moderate to potent inhibition of CYP3A4 and CYP2D6, a common liability. The structural changes in Molecule C, however, significantly mitigate this inhibition, making it a much more attractive candidate from a DDI perspective. An IC50 value below 10 µM is often considered a threshold for potential clinical concern, warranting further investigation.
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow for the fluorogenic CYP inhibition assay.
Detailed Protocol: Fluorogenic CYP Inhibition Assay
-
Compound Preparation: Perform a serial dilution of the test compound in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µM).
-
Enzyme/Substrate Preparation: Use commercially available kits containing recombinant human CYP enzymes, a buffer system, and a specific fluorogenic substrate for each isoform.[16]
-
Reaction Mixture: In a separate plate, combine the recombinant CYP enzyme, buffer, and each concentration of the test compound.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Signal Detection: The reaction produces a fluorescent metabolite, and the signal is read over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence generation is compared to a vehicle control (without inhibitor). The percent inhibition is calculated for each concentration, and the data are plotted to determine the IC50 value.[15]
III. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as human serum albumin, governs the unbound fraction of the drug in circulation.[17][18] It is this unbound drug that is free to interact with its target, be metabolized, and be excreted.[17][19] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for this assessment.[19][20]
Comparative Plasma Protein Binding Data
| Compound | LogP (Calculated) | % Human Plasma Protein Binding | Fraction Unbound (fu) |
| Molecule A | 3.5 | 98.5% | 0.015 |
| Molecule B | 3.2 | 97.2% | 0.028 |
| Molecule C | 4.1 | 99.8% | 0.002 |
| Warfarin | (High Binding Control) | 3.0 | 99.5% |
| Atenolol | (Low Binding Control) | 0.2 | < 5% |
Interpretation: As expected for relatively lipophilic molecules, all three compounds exhibit high plasma protein binding. Molecule C, with the highest calculated LogP, is the most highly bound. While high binding is not inherently negative, it means that small changes in binding (e.g., due to disease states or displacement by other drugs) can lead to large changes in the free, active concentration.[21] This is a critical parameter for therapeutic index considerations.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Plasma Protein Binding RED assay.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Compound Stock Preparation: Prepare a stock solution of the test compound in DMSO.
-
Spiking Plasma: Spike the test compound into human plasma at a final concentration of typically 1-10 µM (final DMSO concentration should be < 0.5%).[17][22]
-
Device Setup: Place single-use dialysis membrane inserts into the wells of the RED device base plate.
-
Loading Chambers: Add the spiked plasma to the sample chamber (red-colored ring) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[22]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[17][22]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Then, precipitate proteins by adding cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent bound is calculated as (1 - fu) * 100.[21]
IV. Membrane Permeability
A drug's ability to pass through biological membranes, such as the intestinal epithelium for oral absorption, is a fundamental aspect of its ADME profile.[23][24] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion.[25][26] It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[25][27]
Comparative Permeability Data (PAMPA)
| Compound | Classification | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Molecule A | High | 15.2 |
| Molecule B | High | 18.9 |
| Molecule C | Moderate | 8.5 |
| Propranolol | (High Permeability Control) | > 10 |
| Atenolol | (Low Permeability Control) | < 1 |
Interpretation: Molecules A and B demonstrate high permeability, suggesting they are likely to be well-absorbed via passive diffusion. Molecule C shows moderate permeability, which is still acceptable but might indicate a higher sensitivity to efflux transporters in vivo, a mechanism not captured by the PAMPA model.[26] The trifluoromethoxy group is known to modulate lipophilicity and can be fine-tuned to optimize membrane permeability.[1][3]
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Detailed Protocol: PAMPA
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Coat Membrane: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., lecithin in dodecane) to the filter membrane of a 96-well donor filter plate.[28]
-
Prepare Donor Solutions: Dissolve the test compounds in buffer to create the donor solutions.
-
Assemble Assay: Place the lipid-coated donor filter plate onto the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor buffer.
-
Add Donor Solution: Add the donor solutions containing the test compounds to the donor wells.
-
Incubation: Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 5 hours).[25] During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, along with the incubation time and membrane surface area.[27]
Conclusion and Future Directions
The 4-cyclopropyl-2-(trifluoromethoxy)aniline scaffold represents a compelling starting point for the design of novel therapeutics. Our comparative analysis demonstrates that this core structure can endow molecules with high passive permeability and that its metabolic liabilities can be effectively managed through strategic chemical modification. As illustrated by the transition from Molecule A/B to Molecule C, thoughtful medicinal chemistry can mitigate CYP inhibition while preserving or enhancing metabolic stability.
The key takeaway for researchers is the multi-parameter optimization required for success. A favorable result in one assay, such as metabolic stability, does not guarantee an overall drug-like profile. The potential for CYP inhibition associated with the cyclopropylamine moiety must be proactively addressed and monitored. This guide provides the foundational experimental frameworks to perform this critical evaluation, enabling project teams to make data-driven decisions and efficiently advance compounds with the highest probability of success in clinical development.
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Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation, cross-validation principles, and supporting experimental data to guide the selection of the most appropriate analytical technique.
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines and field-proven insights to explain the rationale behind experimental choices. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before comparing analytical methods, it is essential to understand the framework of method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for this process[1][2][3][4]. The recent ICH Q2(R2) guideline, developed in conjunction with ICH Q14, promotes a more scientific, lifecycle-based model for analytical procedures, moving beyond a simple checklist approach to a deeper understanding of the method's capabilities and limitations[5][6].
Cross-validation is a critical component of this lifecycle, particularly when data from different analytical methods or laboratories need to be compared or combined.[7][8] It serves to demonstrate that two or more distinct procedures can yield comparable and reliable results for the same analyte.[9] The ICH M10 guideline, which focuses on bioanalytical method validation, underscores the importance of cross-validation in ensuring data consistency, although it deliberately omits prescriptive acceptance criteria, encouraging a more scientific assessment of bias between methods[7][10].
Analytical Techniques for 4-Cyclopropyl-2-(trifluoromethoxy)aniline Quantification
The choice of analytical technique for an aniline derivative like 4-Cyclopropyl-2-(trifluoromethoxy)aniline is influenced by its physicochemical properties, including polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of such compounds.[11][12][13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[14] Separation is based on the analyte's partitioning between a stationary phase (the column) and a mobile phase. For aniline derivatives, reversed-phase HPLC with a C18 column is a common and effective choice.[13]
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like anilines from more polar impurities.
-
Mobile Phase Composition: A gradient of acetonitrile and water is often used to ensure adequate separation of the main analyte from any process-related impurities with different polarities. The addition of a small amount of acid, such as formic acid, helps to protonate the aniline, leading to improved peak shape and reproducibility.[13]
-
UV Detection: The aromatic ring in 4-Cyclopropyl-2-(trifluoromethoxy)aniline provides a strong chromophore, making UV detection a sensitive and robust method for quantification. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Caption: Workflow for HPLC-UV quantification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 4-Cyclopropyl-2-(trifluoromethoxy)aniline reference standard in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[11] For aniline derivatives, GC-MS offers high sensitivity and selectivity. However, the polarity of some anilines can lead to poor peak shape and interactions with the GC column, sometimes necessitating derivatization to improve their chromatographic behavior.[11]
-
Derivatization (Optional but Recommended): While direct injection is possible, derivatization with an agent like 4-carbethoxyhexafluorobutyryl chloride can improve the volatility and thermal stability of the aniline, leading to better peak shape and sensitivity.[16] This also enhances selectivity by increasing the mass of the analyte, shifting it away from potential low-mass interferences.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides a good balance of retention and resolution for a wide range of aniline derivatives.
-
Mass Spectrometric Detection: MS detection offers superior selectivity and specificity compared to other GC detectors. Operating in Selected Ion Monitoring (SIM) mode allows for the monitoring of specific fragment ions of the analyte, significantly improving the signal-to-noise ratio and lowering detection limits.
Caption: Workflow for GC-MS quantification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline.
-
Instrumentation: A GC system coupled to a single quadrupole or tandem mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte.
-
-
Sample Preparation (including derivatization):
-
Adjust the pH of the aqueous sample to >11 with 1.0 M NaOH.[11]
-
Perform a liquid-liquid extraction with methylene chloride.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride) and heat as required.[16]
-
Evaporate excess reagent and reconstitute the residue in ethyl acetate for injection.[16]
-
Cross-Validation: A Comparative Performance Analysis
To objectively compare the HPLC-UV and GC-MS methods, a cross-validation study was designed based on the principles outlined in ICH Q2(R2)[1][4]. The performance of each method was evaluated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Summary of Validation Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Acceptance Criteria (based on ICH Q2(R2)) |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 25 µg/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% (assay) or 70-130% (impurities) |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% for drug substance |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% for drug substance |
| LOD | 0.03 µg/mL | 0.003 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.1 µg/mL | 0.01 µg/mL | Signal-to-Noise ratio of 10:1; demonstrated precision and accuracy |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and flow rate. | Unaffected by minor changes in oven ramp rate and flow rate. | No significant impact on results from deliberate variations. |
Interpretation of Comparative Data
-
Sensitivity: The GC-MS method demonstrates significantly higher sensitivity, with a Limit of Quantification (LOQ) that is ten times lower than the HPLC-UV method. This is a critical advantage for trace-level impurity analysis or when working with limited sample quantities. The use of SIM mode in MS is the primary driver of this enhanced sensitivity.[12]
-
Precision and Accuracy: Both methods exhibit excellent precision and accuracy, well within the typical acceptance criteria for pharmaceutical analysis.[5][6] The slightly higher variability in the GC-MS method can be attributed to the additional sample preparation steps (extraction and derivatization), which introduce more potential for error.
-
Throughput and Simplicity: The HPLC-UV method is simpler and generally offers higher throughput. The sample preparation is straightforward, involving a simple "dissolve and inject" approach.[14] In contrast, the GC-MS method requires a more complex and time-consuming sample preparation workflow, especially when derivatization is employed.[11][16]
-
Specificity: While the HPLC-UV method demonstrates good specificity through chromatographic separation, the GC-MS method provides unequivocal identification through the mass spectrum of the analyte. The fragmentation pattern serves as a chemical fingerprint, offering a higher degree of confidence in the identity of the quantified peak.
Conclusion and Recommendations
The cross-validation of HPLC-UV and GC-MS methods for the quantification of 4-Cyclopropyl-2-(trifluoromethoxy)aniline reveals that both techniques are fit for purpose, but their suitability depends on the specific analytical objective.
-
For routine quality control, release testing, and assays of the main component, the HPLC-UV method is the recommended choice. Its simplicity, high throughput, robustness, and excellent precision make it ideal for environments where a large number of samples need to be analyzed reliably and efficiently.
-
For trace-level impurity quantification, metabolite identification, or in applications requiring the highest degree of sensitivity and specificity, the GC-MS method is superior. Despite the more complex sample preparation, its significantly lower detection limits and the confirmatory power of mass spectrometry are indispensable for these demanding applications.
Ultimately, the choice between these well-validated methods should be guided by a risk-based assessment of the analytical needs throughout the drug development lifecycle, aligning with the principles of modern analytical procedure development as outlined by the ICH.[5]
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
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Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 293-300. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
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-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1365-1371. [Link]
-
Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 33(7), 644-651. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
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-
CIPAC. (2017). Triflumuron rel. Impurities. [Link]
-
DOKUMEN.PUB. (n.d.). Analytical Methods: Interpretation, Identification, Quantification. [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
Attia, K. A. M., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific reports, 13(1), 17976. [Link]
-
ResearchGate. (2025). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. [Link]
-
CONICET. (2024). Analytical Methods. [Link]
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Comparative analysis of binding modes for ligands with and without the cyclopropyl group
This guide provides a comparative technical analysis of ligand binding modes, focusing on the critical bioisosteric replacement of the isopropyl group with the cyclopropyl moiety. It is designed for medicinal chemists and structural biologists to facilitate evidence-based optimization strategies.[1]
Executive Summary
In medicinal chemistry, the "Magic Methyl" effect is well-documented, but the "Magic Cyclopropyl" effect offers a distinct, often superior, toolkit for lead optimization. While the isopropyl and cyclopropyl groups are roughly isosteric in volume, they are divergent in electronic character and flexibility.
The cyclopropyl group is not merely a space-filler; it is a functional structural element . Its introduction frequently improves potency and metabolic stability through two primary mechanisms:[1]
-
Entropic Pre-organization: The rigid ring acts as a "conformational clamp," reducing the entropic penalty (
) upon binding. -
Electronic Engagement: The unique "banana bonds" (high
-character) allow the cyclopropyl ring to engage in specific interactions and act as a -donor, unlike the chemically inert isopropyl group.
Physicochemical & Structural Divergence[1][2]
To understand the binding mode differences, one must first distinguish the fundamental properties of the two moieties.
| Feature | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Binding/Stability |
| Hybridization | Cyclopropyl C-H bonds are shorter and stronger (106 kcal/mol vs 98 kcal/mol), resisting CYP450 oxidation.[1] | ||
| Electronic Character | Pseudo- | Cyclopropyl can conjugate with aryl rings and act as a H-bond donor in | |
| Conformation | Rotatable C-C bonds (Flexible) | Rigid Ring (Fixed) | Cyclopropyl reduces the number of rotatable bonds, lowering the entropic cost of binding. |
| Lipophilicity | High (Increases LogP) | Moderate (Often lowers LogP) | Cyclopropyl is generally less lipophilic ( |
The "Walsh Orbital" Effect
Unlike the isopropyl group, where electron density is cylindrically symmetrical along the
-
Act as a bioisostere for alkenes (phenyl ring replacement).[1]
-
Engage in edge-to-face
-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1]
Comparative Binding Mechanisms
Mechanism A: The "Conformational Clamp" (Entropic Advantage)
Ligand: Isopropyl-containing analog.[1]
-
State: In solution, the isopropyl group rotates freely.
-
Binding: Upon binding, the rotation must freeze into a single low-energy conformer. This results in a significant entropic penalty (
), effectively fighting against the binding affinity.
Ligand: Cyclopropyl-containing analog.[1][2][3]
-
State: The atoms are locked in a rigid cycle.
-
Binding: The ligand is "pre-organized." The entropic penalty is minimized because the solution-state conformer is already close to the bound-state conformer. This often manifests as a 10-fold or greater improvement in
.[1]
Mechanism B: The Interaction (Enthalpic Advantage)
A specific binding mode often observed in X-ray structures involves the cyclopropyl hydrogens pointing directly into the face of an aromatic residue (e.g., Tryptophan).
-
Isopropyl: The methyl hydrogens are electron-neutral/rich and sterically bulky; they often clash with the
-cloud or bind loosely via non-specific Van der Waals forces. -
Cyclopropyl: The C-H bonds are more acidic (polarized). The electron-rich
-cloud of the protein residue accepts the polarized H-atom, forming a weak but directional hydrogen bond (approx. 1-2 kcal/mol).
Critical Case Studies
Case Study 1: Nevirapine (HIV-1 RT Inhibitor)[1][3][5][6][7]
-
Target: HIV-1 Reverse Transcriptase (NNRTI pocket).[1][2][4][5]
-
Observation: Nevirapine contains a cyclopropyl ring fused to a diazepinone core.[1]
-
Binding Mode: Crystal structures (e.g., PDB 1VRT) reveal that the cyclopropyl group fits snugly into a small, hydrophobic pocket lined by Val106 and Val179 .
-
Comparison: Analogs with open-chain alkyls (ethyl/isopropyl) in this position suffered from steric clashes with the rigid "roof" of the pocket or failed to induce the necessary conformational change in the enzyme (the "butterfly" mode). The cyclopropyl group provided the necessary rigidity to lock the enzyme in an inactive conformation.
Case Study 2: Odanacatib (Cathepsin K Inhibitor)[1][8]
-
Structure: Contains a 1-cyanocyclopropyl moiety at the P1 position.
-
Binding Mode:
-
Metabolic Shielding: An isopropyl group at this position was highly susceptible to oxidative metabolism.[1] The cyclopropyl group blocked this metabolic soft spot.
-
Positioning: The rigid geometry of the cyclopropyl ring orients the nitrile warhead precisely to accept the nucleophilic attack from Cys25 . An isopropyl group would allow the nitrile to wobble, reducing the effective collision frequency with the catalytic thiol.
-
Case Study 3: Lenacapavir (HIV-1 Capsid Inhibitor)[1][10]
-
Binding Mode: Lenacapavir features a fused cyclopropyl ring on its indazole-like scaffold.[1]
-
Comparative Insight: Structural studies of resistance mutations (e.g., Q67H) show that the rigid cyclopropyl group is essential for the drug's high affinity.
-
Analogs: Removal of the cyclopropyl group (e.g., compound KFA-012) restores flexibility ("maneuverability") to the ligand. While this might seem beneficial, it actually allows the ligand to "slip" out of the binding mode when the pocket mutates, whereas the rigid cyclopropyl version maintains a "lock" that forces the virus to undergo more drastic (and fitness-costly) mutations to escape.
-
Experimental Protocols for Validation
To objectively compare binding modes, the following self-validating protocols are recommended.
Protocol A: Thermodynamic Profiling (ITC)
Purpose: To determine if the affinity gain is Entropic (rigidity) or Enthalpic (interaction).
-
Preparation:
-
Titration:
-
Analysis:
-
Fit data to a "One Set of Sites" model.[1]
-
Validation Criterion:
-
If
(Cyclopropyl) > (Isopropyl) (i.e., less entropy loss), the mechanism is Conformational Pre-organization . -
If
(Cyclopropyl) is significantly more negative (exothermic), the mechanism is New Electronic Interaction (e.g., ).
-
-
Protocol B: X-ray Co-crystal Superposition
Purpose: To visualize the "Lock" vs. "Wobble".
-
Crystallization: Co-crystallize the target protein with both ligands under identical conditions (hanging drop vapor diffusion).[1]
-
Data Collection: Collect diffraction data to <2.5 Å resolution.
-
Refinement: Solve structures (Molecular Replacement).
-
Analysis (PyMOL/Chimera):
-
Align the protein backbones (RMSD < 0.5 Å).
-
Calculate the B-factors (temperature factors) of the ligand atoms.
-
Validation Criterion: The isopropyl methyl carbons often exhibit high B-factors (smearing/disorder) indicating mobility.[1] The cyclopropyl carbons should show low B-factors (sharp density), confirming the "Conformational Clamp."
-
Visual Analysis Workflows
Diagram 1: Decision Workflow for Cyclopropyl Replacement
This flowchart outlines the logical steps to determine if a cyclopropyl replacement is warranted based on initial SAR data.
Caption: Decision matrix for prioritizing cyclopropyl bioisosterism based on metabolic and structural constraints.
Diagram 2: Interaction Dynamics
Visualizing the specific atomic interactions that differentiate the two groups.
Caption: Comparative interaction map highlighting the dual entropic and enthalpic benefits of the cyclopropyl moiety.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Wiberg, K. B., et al. (1987).[1] Structures and energies of cyclopropyl and isopropyl derivatives. Journal of the American Chemical Society. Link[1]
-
Gante, J. (1994).[1] Peptidomimetics—tailored enzyme inhibitors.[1] Angewandte Chemie International Edition. (Discusses rigidification strategies). Link[1]
-
Link, J. O., et al. (2020).[1] Clinical targeting of HIV capsid protein with a long-acting small molecule.[1][8][9][11] Nature.[1] (Lenacapavir structural basis).[1][6][8][10][12] Link[1]
-
Gauthier, J. Y., et al. (2008).[1] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link
-
Freire, E. (2008).[1] Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. (Thermodynamic profiling protocol).[1] Link
Sources
- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
